Product packaging for TA-1801(Cat. No.:CAS No. 88352-44-7)

TA-1801

カタログ番号: B1662764
CAS番号: 88352-44-7
分子量: 331.7 g/mol
InChIキー: HUPJQAHXMFEKJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClNO4 B1662764 TA-1801 CAS No. 88352-44-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQAHXMFEKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236996
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88352-44-7
Record name Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Deep Dive into the Discovery and Development of TG-1801: A First-in-Class CD47/CD19 Bispecific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-1801, also known as zeripatamig, is a first-in-class, fully human, kappa-lambda (κλ) body bispecific antibody that represents a novel immunotherapeutic strategy for B-cell malignancies.[1][2] Developed by TG Therapeutics, and licensed from Novimmune, TG-1801 is engineered to simultaneously target CD19, a well-established B-cell specific marker, and CD47, an innate immune checkpoint often referred to as the "don't eat me" signal.[1][3] This dual-targeting mechanism is designed to overcome the limitations of existing CD47-targeted therapies by selectively directing the blockade of CD47 to CD19-expressing B-cells, thereby minimizing off-target effects on healthy cells like red blood cells and platelets.[4][5] This in-depth guide explores the discovery, mechanism of action, preclinical development, and clinical evaluation of TG-1801, providing a comprehensive resource for professionals in the field.

Molecular Design and Discovery

TG-1801 is constructed using Novimmune's proprietary κλ body platform. This innovative format allows for the creation of a bispecific antibody that maintains the structure and favorable properties of a conventional monoclonal antibody.[3] The antibody is composed of two single-chain variable fragments (scFv), one binding to CD19 and the other to CD47.[6]

A key feature of TG-1801's design is the differential binding affinity for its two targets. It binds to CD19 with a high, sub-nanomolar affinity, ensuring potent anchoring to B-cells.[7] In contrast, its affinity for CD47 is significantly lower, in the sub-micromolar range.[7][8] This engineered disparity in binding affinities is crucial for its safety and targeted activity. The high-affinity interaction with CD19 localizes the antibody on the surface of B-cells, which then facilitates the lower-affinity binding to CD47 on the same cell. This mechanism prevents the widespread binding of TG-1801 to CD47 expressed on healthy cells, a major concern with first-generation CD47-targeting agents that can lead to anemia and thrombocytopenia.[2][7]

Mechanism of Action

TG-1801 orchestrates a multi-pronged attack against B-cell malignancies through the following mechanisms:

  • Targeted Phagocytosis: By binding to CD47 on CD19-positive B-cells, TG-1801 blocks the interaction between CD47 and its receptor, signal regulatory protein alpha (SIRPα), on macrophages.[6] This blockade disrupts the inhibitory "don't eat me" signal, thereby promoting the phagocytosis of the targeted B-cell by macrophages.[6] This pro-phagocytic signal is further enhanced by the exposure of "eat me" signals, such as calreticulin, on the surface of tumor cells.[6]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): TG-1801 possesses a fully functional IgG1 Fc region, which can engage with Fc receptors on immune effector cells, such as natural killer (NK) cells.[3] This engagement triggers ADCC, leading to the direct lysis of the targeted B-cell.[6]

  • Synergistic Activity with Other Agents: Preclinical studies have demonstrated that TG-1801 can act synergistically with other anti-cancer agents. For instance, it has been shown to enhance the ADCC and antibody-dependent cellular phagocytosis (ADCP) initiated by the anti-CD20 monoclonal antibody ublituximab.[4][9]

dot

ADCC_Assay_Workflow start Start prep_target Prepare Raji Target Cells start->prep_target add_ab Incubate with TG-1801 or Control Ab (30 min) prep_target->add_ab add_effector Add PBMCs (E:T = 10:1) add_ab->add_effector incubate Co-culture for 4 hours add_effector->incubate measure Quantify LDH Release incubate->measure end End measure->end TG1801_Development_Logic cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Discovery: κλ Body Platform moa Mechanism of Action: Dual Targeting (CD19/CD47) discovery->moa Leads to in_vitro In Vitro Studies: ADCC & ADCP Assays moa->in_vitro Validated by in_vivo In Vivo Studies: Raji Xenograft Model in_vitro->in_vivo Confirms phase1 Phase I Clinical Trial: Safety, PK, MTD in_vivo->phase1 Supports Entry into phase2 Future Phase II/III: Efficacy & Combination Therapy phase1->phase2 Informs Design of

References

The Dual-Targeting Immunotherapy: A Technical Overview of the CD47-CD19 Bispecific Antibody TA-1801 (TG-1801)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TA-1801, also known as TG-1801, is a first-in-class, fully human bispecific antibody engineered to simultaneously target CD47 and CD19.[1] This novel immunotherapy is designed to selectively act on CD19-positive B-cell malignancies, leveraging a dual mechanism of action that overcomes the limitations of monospecific CD47-targeting therapies. By binding with high affinity to CD19, TG-1801 is anchored to B-cells, enabling its lower-affinity arm to effectively block the CD47-SIRPα "don't eat me" signal on the same cell.[1][2] This targeted approach aims to minimize hematological toxicities associated with indiscriminate CD47 blockade on healthy cells, such as red blood cells and platelets.[1] Preclinical studies have demonstrated TG-1801's potential in mediating potent anti-tumor activity through enhanced antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2] Furthermore, synergistic effects have been observed when TG-1801 is combined with other agents, such as the anti-CD20 antibody ublituximab and the PI3K-delta inhibitor umbralisib.[3] A Phase 1 clinical trial has been initiated to evaluate the safety and efficacy of TG-1801 in patients with relapsed or refractory B-cell lymphoma.[4]

Core Mechanism of Action

TG-1801 is a bispecific antibody composed of two single-chain variable fragments (scFv), one targeting the B-cell specific antigen CD19 and the other targeting the broadly expressed immune checkpoint molecule CD47.[5] The differential binding affinities, with high affinity for CD19 and lower affinity for CD47, ensure the selective activity of TG-1801 on CD19-expressing cells.[2][6]

The proposed mechanism of action involves a two-step process:

  • Tumor Cell Anchoring: The anti-CD19 arm of TG-1801 first binds with high affinity to the CD19 receptor on the surface of malignant B-cells.[1]

  • Immune Checkpoint Blockade: This anchoring facilitates the binding of the anti-CD47 arm to the CD47 protein on the same tumor cell, effectively blocking its interaction with the signal-regulatory protein alpha (SIRPα) on macrophages and other myeloid cells.[5]

The blockade of the CD47-SIRPα axis abrogates the inhibitory "don't eat me" signal, thereby promoting the phagocytosis of the opsonized tumor cell by macrophages.[5] Additionally, the intact Fc region of TG-1801 can engage Fc receptors on immune effector cells like Natural Killer (NK) cells and macrophages, leading to ADCC and further enhancing ADCP.[6]

Signaling Pathways and Experimental Workflow

TG-1801 Mediated Signaling Pathway

Caption: TG-1801 dual-targeting mechanism of action.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Model ADCC ADCC Assay (LDH Release) TGI Tumor Growth Inhibition (TGI) Measurement ADCC->TGI Correlates with In Vivo Efficacy ADCP ADCP Assay (Flow Cytometry) ADCP->TGI Correlates with In Vivo Efficacy Cell_Lines B-cell Lymphoma Cell Lines (e.g., Raji, Jeko-1) Cell_Lines->ADCC Cell_Lines->ADCP Effector_Cells Effector Cells (PBMCs, Macrophages) Effector_Cells->ADCC Effector_Cells->ADCP Xenograft Raji Cell Xenograft Model (NSG Mice) Treatment TG-1801 Administration (Single Agent & Combination) Xenograft->Treatment Treatment->TGI IHC Immunohistochemistry (e.g., F4/80 for Macrophages) TGI->IHC

Caption: Preclinical evaluation workflow for TG-1801.

Quantitative Data Summary

In Vivo Efficacy of TG-1801 in Raji Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (TGI) (%)Number of Tumor-Free Mice (Day 35 post-treatment)
Ublituximab5mg/kg, qw883/8
Umbralisib150mg/kg, bid502/8
TG-18015mg/kg, qw761/8
TG-1801 + UmbralisibAs above853/8
TG-1801 + UblituximabAs above933/8
TG-1801 + Ublituximab + Umbralisib (U2)As above933/8

Data sourced from preclinical studies in a subcutaneous Raji lymphoma mouse model.[3]

Key Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Principle: This assay quantifies the ability of TG-1801 to induce the lysis of target tumor cells by effector immune cells, such as NK cells, through the release of lactate dehydrogenase (LDH) from damaged cells.

Methodology:

  • Cell Preparation:

    • Target Cells: CD19-positive B-cell lymphoma cell lines (e.g., Raji) are cultured and harvested.

    • Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and used as effector cells.

  • Assay Setup:

    • Target cells are seeded in a 96-well plate.

    • TG-1801 or an isotype control antibody is added at various concentrations.

    • Effector cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for cell-mediated cytotoxicity.

  • LDH Measurement:

    • The plate is centrifuged, and the supernatant is transferred to a new plate.

    • LDH substrate is added, and the plate is incubated at room temperature, protected from light.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of specific lysis is calculated by comparing the LDH release in the presence of TG-1801 to the spontaneous release (target cells and effector cells alone) and maximum release (target cells lysed with a detergent).

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Principle: This assay measures the engulfment of antibody-opsonized tumor cells by phagocytic cells, such as macrophages, using flow cytometry.

Methodology:

  • Cell Preparation:

    • Target Cells: Raji cells are labeled with a fluorescent dye (e.g., CFSE).

    • Effector Cells: Monocytes are isolated from PBMCs and differentiated into macrophages.

  • Opsonization:

    • The fluorescently labeled target cells are incubated with TG-1801 or an isotype control antibody for 30 minutes.

  • Co-culture:

    • The opsonized target cells are co-cultured with the macrophages at a specific macrophage-to-target cell ratio (e.g., 1:4) for 1 hour.

  • Flow Cytometry Analysis:

    • The cells are harvested and stained with a macrophage-specific marker (e.g., anti-CD14).

    • The percentage of macrophages that have engulfed the target cells (double-positive for the macrophage marker and the target cell fluorescent dye) is determined by flow cytometry.

In Vivo Raji Xenograft Model

Principle: This model assesses the anti-tumor efficacy of TG-1801 in a living organism by implanting human B-cell lymphoma cells into immunodeficient mice.

Methodology:

  • Animal Model: NOD-scid IL2Rgammanull (NSG) mice are used due to their compromised immune system, which allows for the engraftment of human cells.

  • Tumor Implantation: Raji cells are injected subcutaneously into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • TG-1801, alone or in combination with other agents, is administered intravenously or intraperitoneally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry to assess the infiltration of immune cells (e.g., F4/80-positive macrophages).

    • Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

References

Preclinical Data on TA-1801: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available preclinical data on TA-1801, a hypolipidemic agent. The information is primarily derived from the abstracts of scientific publications. A comprehensive in-depth guide would necessitate access to the full-text articles, which could not be retrieved.

Core Compound Information

This compound, chemically known as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was investigated for its potential as a hypolipidemic agent. Preclinical studies have demonstrated its efficacy in reducing serum lipids and influencing platelet aggregation.

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from in vivo studies of this compound in rat models.

ParameterAnimal ModelDosageEffectSource
Serum Cholesterol ReductionNormal Sprague-Dawley Rats0.05% in diet23% reduction[1]
Serum Triglyceride ReductionNormal Sprague-Dawley Rats0.05% in diet35% reduction[1]
Relative PotencyHereditary Hyperlipidemic Rats (THLR/1) vs. Normal RatsNot specified~10 times more active[1]
In Vitro Platelet Aggregation-Not specifiedInhibition observed[1]
Ex Vivo Platelet AggregationHyperlipidemic Plasma PlateletNot specifiedNormalization of hyperaggregability[1]

Experimental Protocols

Based on the available abstracts, the following outlines the methodologies used in the preclinical evaluation of this compound.

In Vivo Hypolipidemic Activity
  • Animal Models:

    • Normal male Sprague-Dawley rats were used to assess the baseline hypolipidemic effects.

    • Hereditary hyperlipidemic rats (THLR/1) were utilized to evaluate the compound's efficacy in a model of established hyperlipidemia.

  • Dosing Regimen:

    • This compound was administered to normal rats as a dietary admixture at a concentration of 0.05%.

  • Efficacy Endpoints:

    • Serum levels of cholesterol and triglycerides were measured to determine the extent of lipid reduction.

In Vitro and Ex Vivo Platelet Aggregation
  • The abstracts mention that this compound was found to inhibit platelet aggregation in vitro and normalize hyperaggregability of platelets from hyperlipidemic plasma ex vivo. However, specific details regarding the experimental setup, such as the agonists used to induce aggregation and the concentrations of this compound tested, are not available in the reviewed abstracts.

Metabolism Studies
  • Animal Models: The metabolism of this compound was investigated in rats, rabbits, and dogs.

  • Dosing: A single oral dose of 50 mg/kg of 14C-labeled this compound was administered.

  • Metabolic Pathways Investigated: The primary metabolic transformations were identified as hydrolysis of the ethyl ester, followed by glucuronidation of the resulting carboxylic acid and cleavage of the furan ring.

Visualizations: Metabolic and Hypothetical Signaling Pathways

Metabolic Pathway of this compound

The following diagram illustrates the initial metabolic steps of this compound as described in the literature.

TA1801_Metabolism TA1801 This compound (Ethyl Ester) M1 Metabolite M1 (Carboxylic Acid) TA1801->M1 Ester Hydrolysis Glucuronide Glucuronide Conjugate M1->Glucuronide Glucuronidation Furan_Cleavage Furan Ring Cleavage Products M1->Furan_Cleavage Ring Cleavage

Metabolic fate of this compound in vivo.

Hypothesized Mechanism of Platelet Aggregation Inhibition

While the specific molecular target of this compound for inhibiting platelet aggregation is not detailed in the available literature, the following diagram depicts a generalized workflow of platelet activation and aggregation, highlighting potential intervention points for an inhibitory compound.

Platelet_Aggregation_Inhibition cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonist Agonist (e.g., Collagen, Thrombin, ADP) Receptor Platelet Receptor Agonist->Receptor Signaling Intracellular Signaling (e.g., Ca2+ mobilization) Receptor->Signaling GPIIbIIIa GPIIb/IIIa Activation Signaling->GPIIbIIIa Fibrinogen Fibrinogen Binding GPIIbIIIa->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation TA1801 This compound TA1801->Signaling Inhibition? TA1801->GPIIbIIIa Inhibition?

Potential points of this compound intervention.

Conclusion

The available preclinical data indicate that this compound is a hypolipidemic agent with the ability to reduce both cholesterol and triglyceride levels in rats. Furthermore, it exhibits inhibitory effects on platelet aggregation. The primary metabolic pathways involve hydrolysis and subsequent conjugation or ring cleavage. A more detailed understanding of its mechanism of action, dose-response relationships, and comprehensive safety profile would require access to the full-text scientific publications.

References

In-Depth Technical Guide: Target Validation of TG-1801 in B-Cell Non-Hodgkin's Lymphoma (B-NHL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for TG-1801, a first-in-class bispecific antibody, in the context of B-cell Non-Hodgkin's Lymphoma (B-NHL). This document details the mechanism of action, preclinical efficacy, and clinical trial data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of TG-1801's therapeutic potential.

Introduction to TG-1801

TG-1801 is a bispecific antibody that concurrently targets CD19 and CD47.[1][2] This dual-targeting strategy is designed to selectively act on CD19-positive B-cells, thereby blocking the CD47-SIRPα "don't eat me" signal and promoting the elimination of malignant cells by macrophages.[3][4] The differential binding affinity of TG-1801, with a higher affinity for CD19 than for CD47, allows for targeted CD47 blockade on B-cells while minimizing off-target effects on other cells that express CD47, such as red blood cells and platelets.[5] TG-1801 is currently under investigation in a Phase 1 clinical trial for patients with relapsed or refractory B-cell malignancies.[6]

Mechanism of Action: A Dual-Pronged Attack

TG-1801's mechanism of action is centered on overcoming a key immune evasion pathway utilized by cancer cells.

  • CD19 Targeting: The high-affinity arm of TG-1801 binds to CD19, a B-cell specific surface antigen, ensuring the antibody's activity is localized to the target B-lymphocytes.[7]

  • CD47-SIRPα Checkpoint Blockade: The second arm of TG-1801 binds to CD47, preventing its interaction with SIRPα on macrophages.[7] This interaction normally sends an inhibitory signal that prevents phagocytosis. By blocking this signal, TG-1801 renders the malignant B-cells susceptible to macrophage engulfment.[3][4]

  • Enhanced Effector Function: This targeted disruption of the CD47-SIRPα axis potentiates both antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to a robust anti-tumor immune response.[3][8]

Below is a diagram illustrating the proposed signaling pathway of TG-1801.

Caption: TG-1801 binds CD19 on B-cells and blocks the CD47-SIRPα interaction, promoting phagocytosis.

Preclinical Validation Data

Preclinical studies have demonstrated the potent anti-tumor activity of TG-1801, particularly in combination with other agents.

In Vivo Efficacy in a Raji Xenograft Model

In a subcutaneous Raji (Burkitt's lymphoma) mouse model, TG-1801 demonstrated significant, dose-dependent tumor growth inhibition.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI)p-value vs. hIgG1 control
hIgG1 control6--
TG-18010.03Not significant>0.05
TG-18010.1Not significant>0.05
TG-18010.3Not significant>0.05
TG-18011Significant<0.05
TG-18016Highly Significant<0.0001

Data sourced from a preclinical study presented at the American Society of Hematology 64th Congress.[2]

Synergy with Ublituximab and Umbralisib (U2)

Preclinical models have shown that TG-1801 potentiates the activity of the U2 regimen (ublituximab, an anti-CD20 mAb, and umbralisib, a PI3Kδ/CK1ε inhibitor).[3][9]

Treatment GroupTumor Growth Inhibition (TGI)
Ublituximab88%
Ublituximab + Umbralisib (U2)85%
TG-180176%
TG-1801 + Ublituximab93%
TG-1801 + U293%

Data from in vivo Raji lymphoma model.[9]

Furthermore, the combination of TG-1801 with U2 led to a four-fold increase in M2-dependent ADCP compared to a two-fold increase with U2 alone.[10]

Clinical Validation Data

The first-in-human Phase 1 trial (NCT03804996) has provided initial safety and efficacy data for TG-1801 in patients with relapsed/refractory B-cell lymphomas.[2][6]

Patient Demographics and Prior Therapies
CharacteristicMonotherapy (n=14)Combination with Ublituximab (n=16)
Median Prior Systemic Therapies 3 (range, 1-8)3 (range, 1-8)
Prior Anti-CD20 Therapy 100%100%
Refractory to Last Therapy 46%46%
Extranodal Disease 70%70%
Bulky Disease 30%30%

Data as of May 2022, presented at the American Society of Hematology 64th Congress.[6]

Preliminary Efficacy Results
Treatment GroupDisease TypeOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)
TG-1801 Monotherapy Indolent Lymphomas (FL, MZL)Reasonable Activity--
Aggressive Lymphomas (DLBCL)Less Activity--
TG-1801 + Ublituximab DLBCL and FL44%16

Qualitative descriptions of monotherapy activity are based on an interview with Dr. Chan Yoon Cheah.[3][11] Quantitative data for the combination therapy is from a presentation at the American Society of Hematology 64th Congress.[2]

Key Experimental Protocols

This section outlines the methodologies for key experiments used in the validation of TG-1801.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol provides a general framework for assessing the ability of TG-1801 to induce NK cell-mediated lysis of B-NHL cells.

Workflow for ADCC Assay

ADCC_Workflow ADCC Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Target_Cells 1. Prepare Target Cells (e.g., Raji, Daudi) Opsonization 3. Opsonize Target Cells with TG-1801 Target_Cells->Opsonization Effector_Cells 2. Isolate Effector Cells (e.g., Human NK cells) Co_culture 4. Co-culture Effector and Target Cells (E:T ratio) Effector_Cells->Co_culture Opsonization->Co_culture Incubation 5. Incubate for 4-20 hours at 37°C Co_culture->Incubation Lysis_Measurement 6. Measure Target Cell Lysis (e.g., LDH release, flow cytometry) Incubation->Lysis_Measurement Data_Analysis 7. Calculate % Specific Lysis Lysis_Measurement->Data_Analysis

Caption: Workflow for assessing TG-1801 mediated antibody-dependent cellular cytotoxicity.

Methodology:

  • Target Cell Preparation: Culture B-NHL cell lines (e.g., Raji, Daudi) under standard conditions.[12] On the day of the assay, harvest cells and adjust to a concentration of 2 x 10^5 cells/mL.[12]

  • Effector Cell Preparation: Isolate human Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs).[12]

  • Assay Setup:

    • Plate 25 µL of target cells into a 96-well plate.[12]

    • Prepare serial dilutions of TG-1801 and add 25 µL to the respective wells.[12]

    • Allow the cells to opsonize for 15 minutes at 37°C.[12]

    • Add 25 µL of effector cells at the desired effector-to-target (E:T) ratio (e.g., 10:1, 20:1).[12]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[9]

  • Lysis Measurement:

    • LDH Release Assay: Quantify the release of lactate dehydrogenase (LDH) from lysed target cells using a commercially available kit (e.g., Cytotoxicity Detection KitPLUS, Sigma Aldrich).[9]

    • Flow Cytometry: Alternatively, label target cells with a fluorescent dye and co-stain with markers of apoptosis (e.g., Annexin V, 7-AAD) to quantify cell death.[13]

  • Data Analysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol outlines a method to measure the phagocytosis of B-NHL cells by macrophages in the presence of TG-1801.

Workflow for ADCP Assay

ADCP_Workflow ADCP Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Target_Cells 1. Prepare & Label Target Cells (e.g., Raji with CFSE) Opsonization 3. Opsonize Target Cells with TG-1801 Target_Cells->Opsonization Effector_Cells 2. Differentiate Macrophages from PBMCs Co_culture 4. Co-culture Macrophages and Target Cells (e.g., 1:4 ratio) Effector_Cells->Co_culture Opsonization->Co_culture Incubation 5. Incubate for 1 hour Co_culture->Incubation Staining 6. Stain for Macrophage Marker (e.g., CD14) Incubation->Staining Flow_Cytometry 7. Analyze by Flow Cytometry (% Double-Positive Cells) Staining->Flow_Cytometry

Caption: Workflow for assessing TG-1801 mediated antibody-dependent cellular phagocytosis.

Methodology:

  • Target Cell Preparation: Label Raji cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[9]

  • Effector Cell Preparation: Differentiate macrophages from peripheral blood mononuclear cells (PBMCs).[9]

  • Assay Setup:

    • Pre-treat the CFSE-labeled Raji cells with TG-1801 or an isotype control for 30 minutes.[9]

    • Incubate the opsonized target cells with the macrophages at a ratio of 1:4 for 1 hour.[9]

  • Analysis by Flow Cytometry:

    • Stain the cells with a fluorescently labeled antibody against a macrophage marker (e.g., CD14).[9]

    • Quantify the percentage of double-positive cells (CD14+/CFSE+), which represents the macrophages that have phagocytosed the target B-cells.[9]

In Vivo Raji Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of TG-1801.

Workflow for Raji Xenograft Model

Xenograft_Workflow Raji Xenograft Model Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Prep 1. Prepare Raji Cell Suspension (e.g., in Matrigel) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Prep->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer TG-1801 (e.g., intravenously) Randomization->Dosing Measurement 6. Measure Tumor Volume and Body Weight Dosing->Measurement Necropsy 7. Euthanize and Perform Necropsy at Endpoint Measurement->Necropsy Analysis 8. Analyze Tumor Growth Inhibition and other parameters Necropsy->Analysis

Caption: Workflow for evaluating the in vivo efficacy of TG-1801 using a Raji xenograft model.

Methodology:

  • Cell Preparation: Prepare a suspension of Raji cells in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.[8] A typical injection volume contains 1.5 x 10^6 cells.[8]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.[8]

  • Tumor Implantation: Subcutaneously inject the Raji cell suspension into the flank of the mice.[8]

  • Monitoring and Treatment:

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 60-90 mm³), randomize the animals into treatment and control groups.[8]

    • Administer TG-1801 and control antibodies (e.g., human IgG1) via an appropriate route, such as intravenous injection.[2]

    • Measure tumor volume and mouse body weight regularly (e.g., 3 times a week).[2]

  • Endpoint and Analysis:

    • The study endpoint may be a specific tumor volume (e.g., 2,000 mm³) or a predetermined time point.[8]

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[8]

    • Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The preclinical and early clinical data for TG-1801 provide a strong validation for its dual-targeting approach in B-NHL. The selective blockade of the CD47-SIRPα checkpoint on CD19-positive B-cells, leading to enhanced ADCC and ADCP, represents a promising therapeutic strategy. The synergistic effects observed with other targeted agents further underscore its potential in combination therapies. Ongoing and future clinical studies will be crucial in fully defining the safety and efficacy profile of TG-1801 and its role in the treatment landscape of B-NHL.

References

The Role of TG-1801 in Macrophage-Mediated Phagocytosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-1801 is a first-in-class, bispecific antibody that represents a novel immunotherapeutic strategy for B-cell malignancies.[1] Its unique design, co-targeting both CD19 and CD47, aims to enhance the phagocytic activity of macrophages against tumor cells while mitigating the hematological toxicities associated with earlier CD47-targeting agents.[1][2][3] This technical guide provides an in-depth analysis of TG-1801's mechanism of action, a summary of key preclinical data, and detailed experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action: Overcoming the "Don't Eat Me" Signal

TG-1801 is a fully human IgG1 bispecific antibody. It is engineered with a high-affinity arm targeting CD19, a B-cell specific marker, and a second arm that blocks CD47.[4] CD47 is a ubiquitous transmembrane protein that functions as an innate immune checkpoint by interacting with the signal regulatory protein alpha (SIRPα) on macrophages.[5][6][7] This interaction transmits a "don't eat me" signal, preventing phagocytosis of healthy cells.[1][2][6] Many cancer cells, including B-cell lymphomas, overexpress CD47 to evade immune surveillance.[5][6]

The therapeutic rationale for TG-1801 is to selectively block the CD47-SIRPα axis on CD19-positive B-cells.[5][8] The high-affinity binding to CD19 anchors TG-1801 to the surface of the target B-cell, which then allows the lower-affinity CD47-binding arm to effectively block the interaction with SIRPα on macrophages.[3] This targeted approach is designed to minimize the binding of TG-1801 to healthy cells that express CD47 but not CD19, such as red blood cells and platelets, thereby reducing the risk of anemia and thrombocytopenia.[3][8] The blockade of the "don't eat me" signal, in conjunction with the presence of "eat me" signals like calreticulin on tumor cells, tips the balance towards phagocytosis.[5] Furthermore, the intact Fc portion of TG-1801 can engage Fc receptors on macrophages, further promoting antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC).[3][5]

Caption: TG-1801 Signaling Pathway.

Quantitative Data on Phagocytosis and Anti-Tumor Activity

Preclinical studies have demonstrated the potential of TG-1801 to enhance macrophage-mediated phagocytosis and inhibit tumor growth, both as a single agent and in combination with other therapies.

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) and Cytotoxicity (ADCC)
TreatmentFold Increase in ADCP vs. ControlFold Increase in ADCC vs. ControlReference
TG-1801Not explicitly stated4.1[8]
Ublituximab + Umbralisib (U2)2.0Not explicitly stated[8]
TG-1801 + U24.0Not explicitly stated[8]
TG-1801 + UblituximabNot explicitly stated7.2[8]
In Vivo Tumor Growth Inhibition (TGI) in Raji Lymphoma Model
TreatmentDoseTGI (%)Tumor-Free Mice (Day 35 post-treatment)Reference
TG-18015mg/kg, qw761/8[8]
Ublituximab5mg/kg, qw88Not explicitly stated[8]
Umbralisib150mg/kg, bid502/8[8]
TG-1801 + UmbralisibAs above85Not explicitly stated[8]
TG-1801 + UblituximabAs above93Not explicitly stated[8]
TG-1801 + U2As above933/8[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the preclinical evaluation of TG-1801.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
  • Target Cells: Raji cells (Burkitt's lymphoma cell line) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Effector Cells: Macrophages are derived from peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • CFSE-labeled Raji cells are pre-treated with the indicated antibodies (e.g., TG-1801, U2 combination, or control IgG) for 30 minutes.

    • The pre-treated target cells are then incubated with the PBMC-derived macrophages at a 1:4 ratio (macrophage:target) for 1 hour.

    • Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages (identified by a marker like CD14) that are also positive for the fluorescent label from the target cells (CD14+/CFSE+).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Target Cells: Raji cells.

  • Effector Cells: Peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Raji cells are pre-treated with the indicated antibodies or an isotype control for 30 minutes.

    • PBMCs are added to the target cells at an Effector:Target (E:T) ratio of 10:1.

    • The co-culture is incubated for 4 hours.

    • Cell lysis, indicative of ADCC, is measured, for example, by a lactate dehydrogenase (LDH) release assay.

Start Start Label Label Raji Cells with CFSE Start->Label Pretreat Pre-treat Raji Cells with Antibodies (30 min) Label->Pretreat Incubate Incubate with PBMC-derived Macrophages (1:4 ratio, 1 hr) Pretreat->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify % of CD14+/CFSE+ Macrophages Analyze->Result

Caption: ADCP Experimental Workflow.

The Role of the GPR183 Pathway in Combination Therapy

Further research into the synergistic effects of TG-1801 with the U2 combination (ublituximab and umbralisib) has implicated the G protein-coupled receptor 183 (GPR183).[9] The triple combination therapy appears to potentiate the anti-tumor activity by activating the pro-inflammatory GPR183, which in turn promotes macrophage-dependent phagocytosis and impacts B-cell cytoskeleton and motility.[9] This suggests that TG-1801, in addition to its direct effect on the CD47-SIRPα checkpoint, may also modulate the tumor microenvironment to be more conducive to an anti-tumor immune response when used in combination with other agents.

Clinical Development

A Phase 1, first-in-human clinical trial of TG-1801 was initiated in patients with relapsed or refractory B-cell lymphoma to assess its safety, pharmacokinetics, and preliminary efficacy.[1][2] The study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.[1][2] Data from this trial showed that TG-1801, both as a monotherapy and in combination with ublituximab, demonstrated clinical activity with an acceptable safety profile in heavily pretreated patients.[4]

Conclusion

TG-1801 is a promising bispecific antibody that leverages a targeted approach to block the CD47-SIRPα immune checkpoint on CD19-expressing B-cells. Preclinical data robustly support its role in enhancing macrophage-mediated phagocytosis and demonstrate significant anti-tumor activity, particularly in combination with other targeted therapies. The detailed mechanisms and protocols provided herein offer a foundation for further investigation into the full therapeutic potential of TG-1801 in the treatment of B-cell malignancies.

References

A Technical Guide to CD47-Targeting Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cluster of differentiation 47 (CD47) has emerged as a critical innate immune checkpoint, playing a pivotal role in tumor immune evasion.[1][2][3] Expressed ubiquitously on healthy cells, CD47 interacts with the signal-regulatory protein alpha (SIRPα) on myeloid cells, primarily macrophages and dendritic cells, to transmit a potent inhibitory "don't eat me" signal.[2][3][4] Many hematologic and solid tumors exploit this mechanism by overexpressing CD47, effectively shielding themselves from phagocytic clearance by the innate immune system.[3][5] Consequently, blocking the CD47-SIRPα axis has become a highly promising strategy in cancer immunotherapy, aiming to restore macrophage-mediated phagocytosis of tumor cells and bridge innate and adaptive immunity.[3][6][7] This guide provides an in-depth review of the CD47-SIRPα pathway, therapeutic strategies, clinical data, and key experimental methodologies.

The CD47-SIRPα Signaling Axis

The interaction between CD47 on a target cell and SIRPα on a macrophage is the central node of this inhibitory pathway.

  • Mechanism of Inhibition: When CD47 binds to SIRPα, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of SIRPα become phosphorylated.[4] This leads to the recruitment of Src homology-2 (SH2)-domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2.[4] These phosphatases dephosphorylate downstream signaling components, including myosin-IIA, which is essential for the cytoskeletal rearrangements required for phagocytosis.[4] This cascade ultimately results in the inhibition of phagocytic activity, allowing the CD47-expressing cell to evade destruction.[4]

  • Role in Cancer: Cancer cells frequently upregulate CD47 expression, a characteristic that is often correlated with poor prognosis.[4][5] This overexpression provides a potent survival signal, enabling tumors to evade surveillance by the innate immune system.[5] Therapeutic blockade of this interaction removes the inhibitory signal, thereby "unmasking" the tumor cells for phagocytosis, a process often dependent on the simultaneous presence of pro-phagocytic "eat me" signals like calreticulin.[3][8]

CD47_SIRPa_Pathway cluster_0 Cancer Cell cluster_1 Macrophage Cancer Cell CD47 CD47 SIRPa SIRPα CD47->SIRPa Binding Calreticulin Calreticulin ('Eat Me' Signal) Macrophage SHP SHP-1/SHP-2 SIRPa->SHP Recruits & Activates Myosin Myosin-IIA Activation SHP->Myosin Inhibits Phagocytosis Phagocytosis Myosin->Phagocytosis Drives

Caption: The CD47-SIRPα "Don't Eat Me" Signaling Pathway.

Therapeutic Strategies Targeting the CD47 Axis

Several distinct approaches are being clinically evaluated to disrupt the CD47-SIRPα interaction. These can be broadly categorized as anti-CD47 monoclonal antibodies, SIRPα-Fc fusion proteins, and anti-SIRPα antibodies.

  • Anti-CD47 Monoclonal Antibodies (mAbs): These antibodies directly bind to CD47 on cancer cells, preventing its interaction with SIRPα.[3][8] The mechanism of action can be multifaceted, including not only the blockade of the "don't eat me" signal but also Fc-dependent mechanisms like antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[5][8] A major challenge for this class is on-target toxicity, particularly anemia, due to the expression of CD47 on red blood cells (RBCs).[9][10][11]

  • SIRPα-Fc Fusion Proteins: These agents consist of the extracellular CD47-binding domain of SIRPα fused to an immunoglobulin Fc domain.[3] They act as a "decoy receptor," binding to CD47 on cancer cells and blocking the inhibitory signal. Different Fc backbones (e.g., IgG1 or IgG4) can be used to modulate effector functions, with IgG1 promoting a stronger pro-phagocytic signal and IgG4 designed to minimize RBC binding and related toxicities.[12]

  • Anti-SIRPα Monoclonal Antibodies: An alternative strategy is to target SIRPα on myeloid cells.[8] This approach could potentially offer a better safety profile as SIRPα expression is more restricted to myeloid and neural cells compared to the ubiquitous expression of CD47.[8]

Therapeutic_Strategies cluster_0 cluster_1 Cancer Cell Cancer Cell (CD47+) Cancer Cell->Interaction CD47-SIRPα Inhibitory Signal Macrophage Macrophage (SIRPα+) Interaction->Macrophage Anti_CD47 Anti-CD47 mAb (e.g., Magrolimab) Anti_CD47->Cancer Cell Binds CD47 Phagocytosis Phagocytosis Enabled Anti_CD47->Phagocytosis SIRPa_Fc SIRPα-Fc Fusion (e.g., TTI-621/622) SIRPa_Fc->Cancer Cell Binds CD47 SIRPa_Fc->Phagocytosis Anti_SIRPa Anti-SIRPα mAb Anti_SIRPa->Macrophage Binds SIRPα Anti_SIRPa->Phagocytosis

Caption: Overview of Therapeutic Strategies to Block the CD47-SIRPα Axis.

Clinical Landscape and Quantitative Data

Numerous agents targeting the CD47-SIRPα axis have entered clinical trials, with varying degrees of success. While early results for some agents were promising, the field has faced setbacks, highlighting the complexities of targeting this pathway.[1] For instance, several phase 3 trials for the leading anti-CD47 antibody, magrolimab, were discontinued due to futility and an increased risk of death.[13][14][15]

Table 1: Selected Anti-CD47 Monoclonal Antibodies in Clinical Development
Agent (Company) Mechanism Indication(s) Combination Therapy Phase Key Efficacy Data (ORR/CR) Key Adverse Events Reference(s)
Magrolimab (Gilead)Anti-CD47 IgG4 mAbMDS, AMLAzacitidineIbHR-MDS: 74.7% ORR, 32.6% CRAnemia, Neutropenia, Thrombocytopenia, Infusion-related reactions[16]
TP53-mut AMLAzacitidineIII (Terminated)Did not meet primary endpoint of OS vs. control.Increased risk of death (infection, respiratory failure).[13][14][17]
Lemzoparlimab (I-MAB)Anti-CD47 mAb (RBC-sparing)HR-MDSAzacitidineIIa82.1% ORR (in evaluable pts)Well-tolerated, designed to minimize hematotoxicity.[18]
R/R AML, MDSMonotherapyI1 patient with refractory AML achieved MLFS.Well-tolerated.[19]

ORR: Overall Response Rate; CR: Complete Response; HR-MDS: Higher-Risk Myelodysplastic Syndromes; AML: Acute Myeloid Leukemia; MLFS: Morphologic Leukemia-Free State.

Table 2: Selected SIRPα-Fc Fusion Proteins in Clinical Development
Agent (Company) Mechanism Indication(s) Combination Therapy Phase Key Efficacy Data (ORR) Key Adverse Events Reference(s)
TTI-621 (Pfizer)SIRPα-IgG1 FcR/R LymphomaMonotherapyI18-29% ORR (T- and B-cell lymphomas)Thrombocytopenia (dose-dependent)[12][20]
TTI-622 (Pfizer)SIRPα-IgG4 FcR/R LymphomaMonotherapyI33% ORRGenerally well-tolerated, less thrombocytopenia than TTI-621.[12][20]
Evorpacept (ALX148) (ALX Oncology)High-affinity SIRPα-inactive FcHER2+ Gastric/GEJ CancerTrastuzumab + Ramucirumab + PaclitaxelII40.3% ORR (vs. 26.6% in control arm)Tolerable safety profile.[21][22]
R/R B-cell NHLLenalidomide + RituximabI90% ORR (80% CR)Neutropenia, Infections[23]

R/R: Relapsed/Refractory; GEJ: Gastroesophageal Junction; NHL: Non-Hodgkin Lymphoma.

Key Experimental Protocols

Validating the mechanism and efficacy of CD47-targeting agents relies on a set of standardized preclinical assays.

In Vitro Phagocytosis Assay

This assay is fundamental to demonstrating that a therapeutic agent can induce macrophage-mediated clearance of tumor cells.

Methodology:

  • Cell Preparation:

    • Culture macrophages (e.g., derived from human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1).

    • Label target tumor cells with a fluorescent dye (e.g., Calcein AM or CFSE).

  • Co-culture:

    • Co-culture the labeled tumor cells with macrophages at a defined effector-to-target (E:T) ratio (e.g., 1:2 or 1:4).

    • Add the anti-CD47 therapeutic agent or an isotype control antibody at various concentrations.

  • Incubation: Incubate the co-culture for a set period (typically 2-4 hours) at 37°C to allow for phagocytosis.

  • Analysis:

    • Gently harvest the cells. Macrophages can be counter-stained with a fluorescently-labeled antibody (e.g., anti-CD11b).

    • Analyze the cells using flow cytometry. Phagocytosis is quantified by identifying the percentage of macrophages that are double-positive for both the macrophage marker and the tumor cell label.[24]

Phagocytosis_Workflow A 1. Label Tumor Cells (e.g., CFSE dye) B 2. Co-culture with Macrophages (Effector:Target Ratio) A->B C 3. Add Therapeutic Agent (e.g., Anti-CD47 mAb) vs. Control B->C D 4. Incubate (2-4 hours, 37°C) C->D E 5. Stain for Macrophage Marker (e.g., anti-CD11b) D->E F 6. Flow Cytometry Analysis E->F G 7. Quantify Phagocytosis (% Double-Positive Cells) F->G

Caption: Standard Experimental Workflow for an In Vitro Phagocytosis Assay.
Binding Affinity Assays (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to quantify the binding kinetics (association and dissociation rates) and affinity (KD) between a therapeutic agent and its target.

Methodology:

  • Chip Preparation: Immobilize one of the binding partners (e.g., recombinant human SIRPα or the anti-CD47 antibody) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[25][26]

  • Analyte Injection: Flow the other binding partner (the analyte, e.g., recombinant human CD47 extracellular domain) in a series of increasing concentrations over the chip surface.[27]

  • Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in real-time as a sensorgram.

  • Data Analysis:

    • The association rate (ka) and dissociation rate (kd) are calculated from the sensorgram data.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is determined by the ratio kd/ka.[25][28] A lower KD value indicates a higher binding affinity.

In Vivo Xenograft Models

To evaluate anti-tumor efficacy in a living system, immunodeficient mice are engrafted with human tumor cells.

Methodology:

  • Animal Model: Use severely immunodeficient mice (e.g., NOD/SCID) that can accept human cell grafts without rejection.

  • Tumor Engraftment: Implant human tumor cells (either from a cell line or a patient-derived xenograft, PDX) subcutaneously or orthotopically into the mice.[24]

  • Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, isotype control, therapeutic agent). Administer the agent according to a defined dose and schedule (e.g., intraperitoneal or intravenous injection).

  • Monitoring and Endpoints:

    • Monitor tumor growth over time using caliper measurements or bioluminescence imaging if tumor cells express luciferase.[4][24]

    • Primary endpoints typically include inhibition of tumor growth and improvement in overall survival.[4]

Challenges and Future Directions

  • On-Target Toxicity: Anemia and thrombocytopenia remain significant challenges for first-generation anti-CD47 mAbs due to the expression of CD47 on hematopoietic cells.[9][11] Strategies to mitigate this include using priming doses, developing RBC-sparing antibodies that bind to a unique epitope not involved in hemagglutination, and focusing on SIRPα as a target.[11][18]

  • Resistance Mechanisms: Tumors may develop resistance by upregulating alternative "don't eat me" signals or downregulating pro-phagocytic signals.[1]

  • Combination Therapies: The future of CD47 blockade likely lies in rational combination therapies. Combining CD47 inhibitors with agents that increase pro-phagocytic signals (e.g., certain chemotherapies) or with other immunotherapies like PD-1/PD-L1 inhibitors to engage the adaptive immune system, holds significant promise.[6][7][29]

Conclusion

Targeting the CD47-SIRPα innate immune checkpoint is a powerful and promising strategy in oncology. Despite clinical setbacks with early-generation agents, the field is rapidly evolving.[30] Second-generation molecules with improved safety profiles, such as RBC-sparing antibodies and SIRPα-Fc fusion proteins, are demonstrating significant clinical activity, particularly in combination regimens.[31][32] A deep understanding of the underlying biology, robust preclinical validation, and intelligent clinical trial design will be paramount to unlocking the full therapeutic potential of modulating this critical pathway for the benefit of cancer patients.

References

Methodological & Application

Application Notes and Protocols for TA-1801 in B-Cell Lymphoma In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-1801 (also known as TG-1801) is a bispecific antibody that represents a promising immunotherapeutic strategy for B-cell malignancies. It dually targets CD19, a B-cell-specific marker, and CD47, an anti-phagocytic signal often overexpressed on cancer cells.[1][2] This dual-targeting mechanism is designed to enhance the elimination of B-cell lymphoma cells through multiple effector functions, primarily antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in B-cell lymphoma models.

Mechanism of Action

This compound exerts its anti-lymphoma effect through a two-pronged approach. The anti-CD19 arm specifically binds to B-lymphoma cells, while the anti-CD47 arm blocks the "don't eat me" signal transmitted by CD47 to the signal-regulatory protein alpha (SIRPα) on phagocytic cells like macrophages.[1][2] This blockade overcomes the immune evasion mechanism of tumor cells and enhances their engulfment. Furthermore, the Fc region of this compound can engage with Fc receptors on immune effector cells, such as Natural Killer (NK) cells, to induce ADCC.

Data Presentation

In Vitro Efficacy of this compound in Combination Therapies

The following table summarizes the in vitro efficacy of this compound as a single agent and in combination with other therapeutic agents in B-cell lymphoma cell lines.

Cell LineTreatmentAssayResultReference
RajiThis compoundADCC4.1-fold increase in cell death above control[4]
RajiThis compound + UblituximabADCC7.2-fold increase in cell death above control[4]
RajiUblituximab + Umbralisib (U2)ADCP2-fold increase[4]
RajiU2 + this compoundADCP4-fold increase[4]

Table 1: Summary of in vitro efficacy data for this compound in combination with ublituximab and umbralisib in the Raji B-cell lymphoma cell line.

Experimental Protocols

Cell Lines and Reagents
  • Target B-cell Lymphoma Cell Lines: Raji (Burkitt's lymphoma), Jeko-1 (Mantle cell lymphoma)

  • Effector Cells:

    • Peripheral Blood Mononuclear Cells (PBMCs) for ADCC assays

    • M2-polarized primary macrophages for ADCP assays

  • Stromal Cells (optional co-culture): Bone marrow-derived stromal cells (BMSCs)

  • Antibodies: this compound, Ublituximab, Umbralisib, Isotype control antibody

  • Key Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CFSE Cell Division Tracker Kit, LDH Cytotoxicity Detection Kit, CD14 antibody (for flow cytometry).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is designed to measure the ability of this compound to induce NK cell-mediated lysis of B-cell lymphoma target cells.

Workflow Diagram:

ADCC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis T_cells Target Cells (Raji/Jeko-1) plate Plate Target Cells T_cells->plate E_cells Effector Cells (PBMCs) add_eff Add Effector Cells (E:T Ratio 10:1) E_cells->add_eff add_ab Add this compound/Controls plate->add_ab add_ab->add_eff incubate Incubate for 4 hours add_eff->incubate collect_sup Collect Supernatant incubate->collect_sup ldh_assay Perform LDH Assay collect_sup->ldh_assay readout Measure Absorbance ldh_assay->readout calc Calculate % Cytotoxicity readout->calc

Caption: Workflow for the LDH-based ADCC assay.

Protocol:

  • Target Cell Preparation:

    • Culture Raji or Jeko-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells in exponential growth phase and adjust the cell density to 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 with 10% FBS.

  • Assay Procedure:

    • Plate 50 µL of target cells (5,000 cells) into each well of a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound and isotype control antibody. Add 50 µL of the antibody solutions to the respective wells.

    • Incubate for 30 minutes at 37°C to allow antibody opsonization of target cells.

    • Add 50 µL of effector cells to achieve an effector-to-target (E:T) ratio of 10:1.

    • For control wells, add 50 µL of media instead of effector cells (spontaneous release) or 50 µL of 2% Triton X-100 (maximum release).

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Data Analysis:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant to a new 96-well flat-bottom plate.

    • Perform the LDH release assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of specific cytotoxicity using the following formula:

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol measures the ability of this compound to promote the phagocytosis of B-cell lymphoma cells by macrophages.

Workflow Diagram:

ADCP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis T_cells Target Cells (Raji) label_T Label with CFSE T_cells->label_T opsonize Opsonize Target Cells with this compound label_T->opsonize M_cells Effector Cells (M2 Macrophages) coculture Co-culture with Macrophages (Ratio 1:4) M_cells->coculture opsonize->coculture incubate Incubate for 1 hour coculture->incubate stain Stain with anti-CD14 antibody incubate->stain flow Analyze by Flow Cytometry stain->flow gate Gate on CD14+/CFSE+ cells flow->gate calc Calculate % Phagocytosis gate->calc

Caption: Workflow for the flow cytometry-based ADCP assay.

Protocol:

  • Target Cell Preparation:

    • Label Raji cells with CFSE according to the manufacturer's protocol.

    • Wash the cells twice with RPMI-1640 to remove excess dye.

    • Resuspend the labeled cells at 1 x 10^6 cells/mL.

  • Effector Cell Preparation:

    • Differentiate primary human monocytes into M2-polarized macrophages by culturing with M-CSF.

    • Harvest and plate the macrophages in a 96-well plate.

  • Assay Procedure:

    • Pre-treat the CFSE-labeled Raji cells with this compound or an isotype control antibody for 30 minutes at 37°C.

    • Add the opsonized target cells to the wells containing the M2 macrophages at a macrophage to target cell ratio of 1:4.

    • Incubate the co-culture for 1 hour at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After incubation, gently wash the cells to remove non-phagocytosed target cells.

    • Stain the cells with a fluorescently labeled anti-CD14 antibody to identify macrophages.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD14-positive population and then quantifying the percentage of CFSE-positive cells within the CD14-positive gate. This represents the percentage of macrophages that have phagocytosed the target B-cell lymphoma cells.

Signaling Pathway Visualization

This compound Mechanism of Action: Dual Targeting of CD19 and CD47

Caption: Dual targeting mechanism of this compound.

This diagram illustrates how this compound simultaneously targets CD19 on B-cell lymphoma cells and blocks the CD47-SIRPα inhibitory axis, leading to enhanced phagocytosis by macrophages.

References

Application Notes and Protocols: TA-1801 Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the antibody-dependent cellular cytotoxicity (ADCC) mediated by TA-1801, a novel bispecific antibody targeting CD19 and CD47.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical evaluation of immunotherapies.

Introduction to this compound and ADCC

This compound is a bispecific antibody that selectively targets CD47 on CD19-positive B-cells.[2] This dual-targeting mechanism aims to enhance the immune-mediated killing of malignant B-cells by blocking the "don't eat me" signal provided by CD47-SIRPα interaction, while also leveraging the ADCC mechanism.[1][2]

ADCC is a critical effector function of the immune system where an antibody-coated target cell is lysed by an effector immune cell.[3][4] This process is typically mediated by Natural Killer (NK) cells, which express Fcγ receptors (primarily FcγRIIIa or CD16a) on their surface.[3][4] When the Fab portion of an antibody, such as this compound, binds to its target antigen (CD19) on a cancer cell, its Fc region is recognized by the FcγR on an NK cell.[3] This engagement triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which ultimately induce apoptosis in the target cell.[3]

ADCC Signaling Pathway

The binding of the antibody's Fc region to the FcγRIIIa (CD16a) on NK cells initiates a downstream signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), followed by the activation of key signaling molecules such as Syk, PLC-γ, and PI3K.[5][6] The culmination of this signaling is the mobilization and exocytosis of cytotoxic granules towards the target cell.[5]

ADCC_Signaling_Pathway cluster_target Target Cell (B-Lymphoma) cluster_antibody This compound cluster_effector Effector Cell (NK Cell) cluster_apoptosis Outcome Target_Antigen CD19 Antibody This compound (anti-CD19/CD47) Target_Antigen->Antibody Fab binding FcR FcγRIIIa (CD16a) Antibody->FcR Fc binding ITAM ITAM Phosphorylation FcR->ITAM Syk Syk Activation ITAM->Syk PI3K PI3K Pathway Syk->PI3K PLCG PLC-γ Pathway Syk->PLCG Granules Cytotoxic Granule Mobilization PI3K->Granules PLCG->Granules Release Perforin/Granzyme Release Granules->Release Apoptosis Target Cell Apoptosis Release->Apoptosis

ADCC Signaling Cascade

Experimental Protocols

Several methods can be employed to measure ADCC activity in vitro. A common and robust method is a flow cytometry-based cytotoxicity assay using peripheral blood mononuclear cells (PBMCs) as effector cells and a CD19-expressing cell line as target cells.

Protocol: Flow Cytometry-Based ADCC Assay

This protocol details the steps for quantifying the cytotoxic activity of this compound against CD19+ target cells.

1. Materials and Reagents:

  • Target Cells: CD19-expressing B-cell lymphoma cell line (e.g., Raji).

  • Effector Cells: Cryopreserved or freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Antibodies: this compound, isotype control antibody.

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Staining Reagents:

    • A fluorescent dye to label target cells (e.g., CFSE).

    • A viability dye to identify dead cells (e.g., 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)).

  • Equipment:

    • 96-well U-bottom plates.

    • Centrifuge.

    • CO2 incubator (37°C, 5% CO2).

    • Flow cytometer.

2. Experimental Workflow Diagram:

ADCC_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_target 1. Prepare and Label Target Cells (Raji) plate_target 3. Plate Target Cells prep_target->plate_target prep_effector 2. Prepare Effector Cells (PBMCs) add_effector 5. Add Effector Cells (E:T Ratio) prep_effector->add_effector add_ab 4. Add this compound or Isotype Control plate_target->add_ab add_ab->add_effector incubate 6. Co-culture Incubation (4 hours) add_effector->incubate stain 7. Stain with Viability Dye (7-AAD) incubate->stain acquire 8. Acquire on Flow Cytometer stain->acquire analyze 9. Analyze % Cytotoxicity acquire->analyze

Flow Cytometry ADCC Workflow

3. Detailed Procedure:

  • Target Cell Preparation:

    • Culture Raji cells to a density of approximately 1x10^6 cells/mL.

    • Harvest and wash the cells with PBS.

    • Resuspend cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 1 µM.

    • Incubate for 15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete media and incubate for 5 minutes.

    • Wash the cells three times with complete media to remove excess dye.

    • Resuspend the labeled target cells in complete media at a concentration of 2x10^5 cells/mL.

  • Effector Cell Preparation:

    • Thaw cryopreserved PBMCs or isolate fresh PBMCs from healthy donor blood.

    • Wash the cells and resuspend in complete media.

    • Determine cell viability and concentration.

    • Adjust the cell concentration to achieve the desired Effector:Target (E:T) ratios (e.g., for a 10:1 ratio, prepare a solution of 2x10^6 cells/mL).

  • ADCC Assay Setup:

    • Plate 50 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound and the isotype control antibody.

    • Add 50 µL of the antibody dilutions to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

    • Add 100 µL of the effector cell suspension to the wells to achieve the desired E:T ratio (e.g., 10:1 or 25:1).

    • Include control wells:

      • Spontaneous Lysis: Target cells + Effector cells (no antibody).

      • Maximum Lysis: Target cells + Lysis buffer (e.g., Triton X-100).

      • Target Cells Alone: Target cells only.

    • Centrifuge the plate at 250 x g for 3 minutes to pellet the cells.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Flow Cytometry:

    • After incubation, add 10 µL of 7-AAD solution to each well.

    • Incubate for 15 minutes at 4°C in the dark.

    • Acquire events on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD positive cells within this gate.

4. Data Analysis:

The percentage of specific cytotoxicity is calculated using the following formula:

% Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100

Where:

  • % Experimental Lysis: Percentage of 7-AAD positive target cells in the presence of this compound.

  • % Spontaneous Lysis: Percentage of 7-AAD positive target cells in the absence of antibody.

  • % Maximum Lysis: Percentage of 7-AAD positive target cells in the presence of lysis buffer.

Data Presentation

Quantitative results from ADCC assays should be summarized to facilitate comparison between different conditions. The following table presents representative data on the potentiation of ADCC by this compound when used in combination with other therapeutic agents.

Treatment GroupTarget Cell LineE:T RatioFold Increase in ADCC (vs. Control)Reference
This compound aloneRaji10:14.1[1]
This compound + UblituximabRaji10:17.2[1]

Data represents the fold increase in Lactate Dehydrogenase (LDH) release, another common method for quantifying cell lysis, compared to an isotype control.[1]

Alternative Protocol: LDH Release Assay

An alternative to flow cytometry is the LDH release assay, which measures the activity of lactate dehydrogenase released from the cytosol of lysed cells.

1. Abbreviated Protocol:

  • Prepare target and effector cells as described previously.

  • Set up the co-culture in a 96-well plate with appropriate controls.

  • After the 4-hour incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the % cytotoxicity using the same formula as for the flow cytometry assay, substituting absorbance values for the percentage of dead cells.[7]

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the ADCC-mediating potential of the this compound bispecific antibody. Both flow cytometry and LDH release assays are suitable methods for quantifying cytotoxicity, with flow cytometry offering the advantage of distinguishing between target and effector cell death. The provided data indicates that this compound is effective at inducing ADCC and that its activity can be potentiated by combination therapies.

References

Application Notes and Protocols: TG-1801 Animal Model Study Design for B-Cell Non-Hodgkin's Lymphoma (B-NHL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-1801 is a first-in-class bispecific antibody that targets both CD19 and CD47. This dual-targeting mechanism is designed to enhance the destruction of B-cell malignancies by leveraging two distinct and synergistic pathways. The CD19 arm of the antibody directs TG-1801 specifically to B-cells, including malignant B-NHL cells which widely express this antigen.[1][2][3] The anti-CD47 component blocks the "don't eat me" signal ubiquitously used by cancer cells to evade phagocytosis by macrophages.[2][3][4] By blocking the interaction between CD47 on cancer cells and SIRPα on macrophages, TG-1801 promotes the engulfment of tumor cells.[4][5][6][7] Preclinical studies have demonstrated that TG-1801 can potentiate the activity of other anti-cancer agents, such as the anti-CD20 antibody ublituximab and the PI3Kδ inhibitor umbralisib, in B-NHL models.[8]

These application notes provide a detailed overview of the preclinical animal model study design for evaluating the efficacy of TG-1801 in B-NHL, including comprehensive experimental protocols and data presentation.

Data Presentation

In Vivo Efficacy of TG-1801 in a Raji Xenograft Model

The following table summarizes the tumor growth inhibition (TGI) data from a preclinical study evaluating TG-1801 as a single agent and in combination with ublituximab and umbralisib in a Raji Burkitt's lymphoma xenograft mouse model.

Treatment GroupDosageDosing ScheduleTumor Growth Inhibition (TGI) (%)Tumor-Free Mice (Day 35 Post-Last Dose)
Vehicle Control--00/8
TG-18015 mg/kgOnce weekly (qw)761/8
Ublituximab5 mg/kgOnce weekly (qw)883/8
Umbralisib150 mg/kgTwice daily (bid)502/8
TG-1801 + Ublituximab5 mg/kg (each)Once weekly (qw)93Not explicitly stated, but part of a group with increased tumor-free mice
TG-1801 + UmbralisibTG-1801: 5 mg/kg (qw)Umbralisib: 150 mg/kg (bid)As specified85Not explicitly stated, but part of a group with increased tumor-free mice
Ublituximab + Umbralisib (U2)Ublituximab: 5 mg/kg (qw)Umbralisib: 150 mg/kg (bid)As specifiedNot explicitly statedNot explicitly stated
TG-1801 + U2TG-1801: 5 mg/kg (qw)Ublituximab: 5 mg/kg (qw)Umbralisib: 150 mg/kg (bid)As specified933/8

Data compiled from preclinical studies.[9]

Experimental Protocols

In Vivo Efficacy Study in a B-NHL Xenograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo anti-tumor activity of TG-1801 in a subcutaneous Raji xenograft model.

1.1. Animal Model and Cell Line

  • Animal Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or similar immunocompromised mice (e.g., NSG) are recommended to prevent graft rejection.[10][11]

  • Cell Line: Raji cells (human Burkitt's lymphoma) are a commonly used and well-characterized cell line for B-NHL xenograft studies.[10][11]

  • Cell Culture: Raji cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in the logarithmic growth phase.

1.2. Tumor Implantation

  • Harvest Raji cells and resuspend in sterile, serum-free media or phosphate-buffered saline (PBS).

  • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.

  • Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

1.3. Animal Monitoring and Tumor Measurement

  • Monitor the health of the animals daily, including body weight, food and water consumption, and any signs of distress. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[12]

  • Once tumors are palpable, measure tumor dimensions (length and width) using calipers two to three times per week.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

1.4. Treatment Administration

  • Prepare dosing solutions of TG-1801, ublituximab, and umbralisib in a sterile vehicle (e.g., PBS).

  • Administer treatments according to the schedules outlined in the data table (or as determined by the study design). Intravenous (IV) or intraperitoneal (IP) injections are common for antibody-based therapies, while umbralisib is orally bioavailable.

  • Include a vehicle control group that receives the same volume and schedule of the vehicle solution.

1.5. Efficacy Endpoints and Data Analysis

  • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • Continue treatment for the specified duration (e.g., 21-28 days).

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Calculate TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of differences between treatment groups.

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes how to assess the ability of TG-1801 to induce the killing of B-NHL cells by effector cells like Natural Killer (NK) cells.

2.1. Materials

  • Target Cells: Raji or other CD19-positive B-NHL cell lines.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.

  • Antibodies: TG-1801, isotype control antibody, and a positive control antibody (e.g., an anti-CD20 antibody like rituximab or ublituximab).

  • Assay Medium: RPMI-1640 + 10% FBS.

  • Detection Reagent: A non-radioactive cytotoxicity assay kit (e.g., LDH release assay or a fluorescent-based assay).

2.2. Procedure

  • Plate target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

  • Prepare serial dilutions of TG-1801 and control antibodies.

  • Add the antibodies to the wells containing the target cells and incubate for 30 minutes at 37°C.

  • Add effector cells at a predetermined effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).

  • Incubate the plate for 4-6 hours at 37°C.

  • Following the manufacturer's instructions for the chosen cytotoxicity assay kit, measure the release of the marker (e.g., LDH) from lysed cells.

  • Include control wells for spontaneous release (target cells + effector cells, no antibody) and maximum release (target cells lysed with a detergent).

2.3. Data Analysis

  • Calculate the percentage of specific lysis for each antibody concentration using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

  • Plot the percentage of specific lysis against the antibody concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol details the assessment of TG-1801's ability to promote the phagocytosis of B-NHL cells by macrophages.

3.1. Materials

  • Target Cells: Raji or other CD19-positive B-NHL cell lines.

  • Effector Cells: Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1).

  • Antibodies: TG-1801, isotype control antibody.

  • Labeling Dyes: A fluorescent dye for labeling target cells (e.g., CFSE or pHrodo).

  • Assay Medium: RPMI-1640 + 10% FBS.

3.2. Procedure

  • Differentiate monocytes into macrophages in a culture plate for 5-7 days.

  • Label the target cells with a fluorescent dye according to the manufacturer's protocol.

  • Opsonize the labeled target cells by incubating them with serial dilutions of TG-1801 or control antibodies for 30 minutes at 37°C.

  • Add the opsonized target cells to the macrophage culture at a suitable target-to-effector ratio (e.g., 4:1).

  • Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Gently wash the wells to remove non-phagocytosed target cells.

  • Analyze the percentage of macrophages that have engulfed fluorescent target cells using flow cytometry or fluorescence microscopy.

3.3. Data Analysis

  • Quantify the percentage of fluorescently positive macrophages (indicating phagocytosis).

  • Plot the percentage of phagocytosis against the antibody concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

TG1801_Mechanism_of_Action cluster_B_Cell B-NHL Cell cluster_Macrophage Macrophage B_Cell B-NHL Cell CD19 CD19 CD47_B CD47 SIRPa SIRPα CD47_B->SIRPa Inhibitory Signal Macrophage Macrophage Fc_Receptor Fc Receptor Inhibition Inhibition ('Don't Eat Me') SIRPa->Inhibition Phagocytosis Phagocytosis Fc_Receptor->Phagocytosis TG1801 TG-1801 TG1801->CD19 Binds TG1801->CD47_B Blocks TG1801->Fc_Receptor Engages In_Vivo_Efficacy_Workflow start Start: Raji Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring (Calipers) implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Treatment Administration (TG-1801, Combinations, Vehicle) randomization->treatment endpoint Endpoint Analysis (Tumor Volume/Weight) treatment->endpoint data_analysis Data Analysis (TGI Calculation) endpoint->data_analysis end End data_analysis->end ADCC_ADCP_Workflow cluster_ADCC ADCC Assay cluster_ADCP ADCP Assay adcc_start Plate Target Cells (Raji) adcc_ab Add TG-1801/Controls adcc_start->adcc_ab adcc_effector Add Effector Cells (NK Cells) adcc_ab->adcc_effector adcc_incubation Incubate (4-6h) adcc_effector->adcc_incubation adcc_detection Measure Cell Lysis (e.g., LDH Release) adcc_incubation->adcc_detection adcc_analysis Calculate % Specific Lysis adcc_detection->adcc_analysis adcp_start Differentiate Macrophages adcp_label Label Target Cells (Fluorescent Dye) adcp_start->adcp_label adcp_opsonize Opsonize Target Cells (with TG-1801) adcp_label->adcp_opsonize adcp_coculture Co-culture with Macrophages (2-4h) adcp_opsonize->adcp_coculture adcp_detection Analyze Phagocytosis (Flow Cytometry/Microscopy) adcp_coculture->adcp_detection adcp_analysis Calculate % Phagocytosis adcp_detection->adcp_analysis

References

Application Notes & Protocols: Determining Cell Line Sensitivity to TA-1801

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TA-1801 is identified as a hypolipidemic agent that has demonstrated the ability to reduce serum cholesterol and triglyceride levels in preclinical studies.[1] It has also been noted to inhibit platelet aggregation in vitro.[1] While the primary therapeutic area of this compound appears to be related to lipid metabolism, understanding its effects on various cell lines is crucial for comprehensive preclinical evaluation, including assessment of potential off-target effects or exploration of new therapeutic applications, such as in cancer research where metabolic pathways are often dysregulated.

These application notes provide a generalized framework and detailed protocols for determining the sensitivity of various cancer cell lines to a novel therapeutic agent, exemplified here as this compound. The following protocols are standard methods used to assess cell viability, apoptosis, and cell cycle progression, which are key indicators of a compound's cytotoxic or cytostatic effects.

Quantitative Data Summary

The sensitivity of a panel of cancer cell lines to this compound would be quantitatively assessed by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for this compound across a hypothetical panel of cell lines are presented in the table below for illustrative purposes. Researchers should replace this data with their own experimental findings.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines after 72-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerEnter Data
MDA-MB-231Breast CancerEnter Data
A549Lung CancerEnter Data
HCT116Colon CancerEnter Data
PANC-1Pancreatic CancerEnter Data
K562LeukemiaEnter Data
U-87 MGGlioblastomaEnter Data

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining cell viability by measuring the metabolic activity of cells.[2] Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.[3][4]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][5]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[6][7] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Following treatment with this compound for the desired time, collect both adherent and floating cells.[6][7]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[6][7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, which helps in distinguishing cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Ice-cold 70% ethanol[9][10]

  • PBS

  • PI staining solution (containing PI and RNase A)[9]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with this compound.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[9][10] Fix for at least 30 minutes on ice or store at -20°C for later analysis.[9]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[9]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[9] The RNase A is crucial to ensure that only DNA is stained, as PI can also bind to RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[10] This will generate a histogram from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An increase in the sub-G1 peak can be indicative of apoptosis.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Sensitivity cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end Identify Sensitive Cell Lines & Mechanism ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Workflow for determining cell line sensitivity to this compound.

Signaling_Pathway Hypothetical Signaling Pathway Targeted by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes TA1801 This compound PI3K PI3K TA1801->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Transcription Factors (e.g., c-Myc, SREBP) mTOR->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Metabolism Lipid Metabolism Gene_Expression->Metabolism

Caption: Hypothetical this compound mechanism via PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols: Flow Cytometry Gating Strategy for TA-1801 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-1801 is a novel bispecific antibody that holds significant promise in the treatment of B-cell malignancies. Its unique mechanism of action involves the simultaneous targeting of two key cell surface proteins: CD19, a well-established B-cell marker, and CD47, a crucial "don't eat me" signal that cancer cells exploit to evade the immune system.[1][2][3] By binding to both targets, this compound is designed to selectively mark B-cells for destruction by macrophages, enhancing antibody-dependent cellular phagocytosis (ADCP).[1][2]

Accurate and reproducible methods for quantifying the binding of this compound to its target cells are essential for both preclinical research and clinical development. Flow cytometry is a powerful and widely used technique for this purpose, allowing for the precise analysis of individual cells within a heterogeneous population.[4][5][6] This document provides a detailed protocol and gating strategy for assessing the binding of this compound to B-cells using flow cytometry.

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is initiated by its binding to CD19 and CD47 on the surface of B-cells. CD19 is a transmembrane protein that is part of the B-cell receptor (BCR) complex and plays a critical role in B-cell activation and proliferation. CD47 is an integrin-associated protein that interacts with signal-regulatory protein alpha (SIRPα) on macrophages. The CD47-SIRPα interaction delivers an inhibitory signal to the macrophage, preventing phagocytosis. By blocking the CD47-SIRPα interaction, this compound removes this "don't eat me" signal. The Fab arms of this compound bind to CD19 and CD47, while its Fc region can be recognized by Fc receptors on macrophages, further promoting phagocytosis.

Gating_Strategy Start Total Events Gate1 Gate 1: Cells (FSC-A vs SSC-A) Start->Gate1 Exclude Debris Gate2 Gate 2: Singlets (FSC-H vs FSC-A) Gate1->Gate2 Exclude Doublets Gate3 Gate 3: Live Cells (Viability Dye vs SSC-A) Gate2->Gate3 Exclude Dead Cells Gate4 Gate 4: Target Population (e.g., CD19+) (CD19 vs SSC-A) Gate3->Gate4 Isolate B-cells End Analyze this compound Binding (this compound Fluorescence Histogram) Gate4->End Quantify Binding

References

Application Notes and Protocols: TG-1801 Co-culture with Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-1801 is a first-in-class bispecific antibody that selectively targets CD19 on B-cells and CD47 on cancer cells.[1] The engagement of CD19 directs the antibody to B-cell malignancies, while the blockade of CD47, a "don't eat me" signal, overcomes a critical mechanism of immune evasion.[2] By blocking the interaction between CD47 on tumor cells and Signal Regulatory Protein Alpha (SIRPα) on macrophages, TG-1801 unleashes the phagocytic potential of these innate immune cells.[3] This mechanism enhances antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC), leading to the destruction of malignant B-cells.[1][4]

These application notes provide a comprehensive guide to performing co-culture experiments with TG-1801 and macrophages to evaluate its therapeutic potential. The protocols detailed below are designed for researchers in immunology, oncology, and drug development to assess the in vitro efficacy of TG-1801 in a controlled laboratory setting.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on TG-1801, highlighting its ability to enhance macrophage-mediated anti-tumor activity in combination with other therapeutic agents.

Table 1: Enhancement of Antibody-Dependent Cellular Phagocytosis (ADCP) by TG-1801

Treatment GroupFold Increase in ADCP (M2-polarized Macrophages)
Ublituximab + Umbralisib (U2)2-fold
U2 + TG-18014-fold

Data derived from in vitro co-culture experiments with B-NHL cell lines and M2-polarized primary macrophages.[4][5]

Table 2: Enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC) by TG-1801

Treatment GroupFold Increase in ADCC
TG-1801 (single agent)4.1-fold
TG-1801 + Ublituximab7.2-fold

Data derived from in vitro co-culture experiments with B-NHL cell lines and Peripheral Blood Mononuclear Cells (PBMCs).[4][5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

ADCP_ADCC_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis PBMC Isolate PBMCs from whole blood Macrophages Differentiate Monocytes to M2 Macrophages PBMC->Macrophages Incubation_ADCC Co-culture with PBMCs PBMC->Incubation_ADCC Incubation_ADCP Co-culture with M2 Macrophages Macrophages->Incubation_ADCP TargetCells Label B-NHL Cells (e.g., CFSE) Opsonization Opsonize B-NHL Cells with TG-1801 TargetCells->Opsonization Opsonization->Incubation_ADCP Opsonization->Incubation_ADCC FACS Flow Cytometry (ADCP) Incubation_ADCP->FACS LDH LDH Release Assay (ADCC) Incubation_ADCC->LDH

References

Application Notes and Protocols: Dosing of TA-1801 (TG-1801) in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing schedule and experimental protocols for TA-1801, also known as TG-1801, in preclinical mouse xenograft models of B-cell non-Hodgkin lymphoma (B-NHL). TG-1801 is a novel bispecific antibody that targets CD19 and CD47.[1][2] This dual-targeting mechanism enhances the immune system's ability to attack and destroy cancerous B-cells.

Mechanism of Action

TG-1801 is a bispecific antibody composed of two single-chain variable fragments (scFv). One scFv targets the CD19 protein, which is widely expressed on the surface of B-cell malignancies. The other scFv targets CD47, a "don't eat me" signal that cancer cells use to evade the immune system.[1]

By binding to CD19, TG-1801 specifically targets B-cells.[1] Its anti-CD47 component then blocks the interaction between CD47 on cancer cells and SIRPα on macrophages. This blockade overrides the inhibitory signal, leading to macrophage activation and phagocytosis of the tumor cells.[1] Furthermore, TG-1801 can induce antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells are recruited to kill the antibody-targeted cancer cells.[1] Preclinical studies have shown that TG-1801 potentiates the activity of other anticancer agents like ublituximab and umbralisib.[3][4]

Dosing Schedule for TG-1801 in Mouse Xenograft Models

The following table summarizes the dosing schedule for TG-1801 as a single agent and in combination with other therapies in a Raji Burkitt lymphoma xenograft model.

Agent Dose Frequency Route of Administration Duration Mouse Model Tumor Model
TG-1801 (Single Agent) 5 mg/kgOnce weekly (qw)Not specified (likely intravenous or intraperitoneal)17 daysNSG miceRaji (Burkitt Lymphoma)
Ublituximab 5 mg/kgOnce weekly (qw)Not specified (likely intravenous or intraperitoneal)17 daysNSG miceRaji (Burkitt Lymphoma)
Umbralisib 150 mg/kgTwice daily (bid)Oral17 daysNSG miceRaji (Burkitt Lymphoma)
TG-1801 Combination 5 mg/kgOnce weekly (qw)Not specified (likely intravenous or intraperitoneal)17 daysNSG miceRaji (Burkitt Lymphoma)

Data sourced from preclinical studies on B-cell non-Hodgkin lymphoma models.[3][4][5][6]

Experimental Protocols

Below are detailed methodologies for key experiments involving TG-1801 in mouse xenograft models.

Raji Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous Raji xenograft model and subsequent treatment with TG-1801.

1. Cell Culture:

  • Human Burkitt lymphoma Raji cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Immunocompromised mice, such as NOD-scid gamma (NSG) mice, are used to prevent rejection of human tumor cells.
  • Mice are housed in a sterile environment and handled according to institutional animal care and use committee (IACUC) guidelines.

3. Tumor Implantation:

  • Raji cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
  • A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

5. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
  • TG-1801 (and ublituximab) is administered, likely via intravenous (IV) or intraperitoneal (IP) injection, at a dose of 5 mg/kg once weekly.[3][6]
  • Umbralisib is administered orally at a dose of 150 mg/kg twice daily.[3][6]
  • The control group receives a vehicle control.
  • Treatment continues for a specified duration, such as 17 days.[3][6]

6. Efficacy Evaluation:

  • Tumor growth inhibition (TGI) is calculated at the end of the treatment period.
  • Animal body weight and overall health are monitored throughout the study.
  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Visualizations

Signaling Pathway of TG-1801

Caption: Mechanism of action of TG-1801.

Experimental Workflow for a Mouse Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Raji Cells Tumor_Implantation 3. Subcutaneous Injection of Raji Cells Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Acclimate NSG Mice Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer TG-1801 +/- Other Agents Randomization->Treatment Efficacy_Eval 7. Measure Tumor Volume & Body Weight Treatment->Efficacy_Eval Endpoint 8. End of Study & Tissue Collection Efficacy_Eval->Endpoint

Caption: Workflow for a typical mouse xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TA-1801 series compounds. Please select the appropriate compound for specific guidance.

TG-1801 (anti-CD47/CD19 Bispecific Antibody)

TG-1801 is a bispecific antibody that targets CD19 on B-cells and the CD47 "don't eat me" signal.[1][2] This dual-targeting mechanism is designed to enhance macrophage-mediated phagocytosis and antibody-dependent cellular cytotoxicity (ADCC) of malignant B-cells.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Assay Variability

  • Question 1: We are observing high variability in our Antibody-Dependent Cellular Phagocytosis (ADCP) and Antibody-Dependent Cellular Cytotoxicity (ADCC) assays. What are the common causes?

    Answer: Variability in ADCP and ADCC assays is common and can stem from several factors:

    • Effector Cell Source and Quality: The primary effector cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells and macrophages, are a major source of variability.[3] Donor-to-donor differences in the distribution and activation state of these cells can significantly impact results. It is crucial to use a consistent source of effector cells and to characterize their viability and composition for each experiment.

    • Effector to Target (E:T) Ratio: The ratio of effector cells to target cancer cells is a critical parameter.[4] An inconsistent E:T ratio will lead to variable results. It is recommended to perform a titration experiment to determine the optimal E:T ratio for your specific cell lines and assay conditions.

    • Target Cell Antigen Density: The level of CD19 expression on the target B-cell lymphoma lines (e.g., Raji, Jeko-1) can affect the potency of TG-1801.[4] Ensure that the passage number of your target cell lines is low and that you consistently verify CD19 expression levels via flow cytometry.

    • Assay Endpoint Measurement: The method used to measure cell death (e.g., LDH release, flow cytometry-based counting) can have inherent variability.[4] Ensure your chosen method is validated and that appropriate controls are included.

  • Question 2: Our co-culture experiments with primary macrophages and PBMCs show inconsistent results. How can we improve reproducibility?

    Answer: Co-culture systems involving primary cells are inherently complex. To improve reproducibility:

    • Standardize Primary Cell Isolation and Culture: Use a consistent protocol for isolating and culturing primary macrophages and PBMCs.[5] Differences in culture media or stimulation methods can alter cell behavior.

    • Characterize Primary Cells: Before each experiment, characterize the primary cells for viability and key markers (e.g., CD14 for macrophages).

    • Control for Allogeneic vs. Autologous Setups: Be aware of whether your system is allogeneic (cells from different donors) or autologous (cells from the same donor), as this can introduce variability in immune responses.[5]

    • Cell Separation for Analysis: If analyzing cell populations post-co-culture, ensure a reliable method for separating them, such as using a leukocyte-common antigen like CD45 to distinguish immune cells from tumor cells by flow cytometry.[6]

In Vivo Model Variability

  • Question 3: We are seeing significant variability in tumor growth inhibition (TGI) in our xenograft models. What should we check?

    Answer: In vivo model variability can be influenced by:

    • Tumor Cell Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.

    • Animal Health and Housing: The overall health and stress levels of the animals can impact tumor growth and immune responses. Maintain consistent housing conditions.

    • Antibody Formulation and Administration: Verify the concentration and formulation of TG-1801 before each administration. Ensure consistent dosing schedules and routes of administration.

    • Immune Cell Infiltration: The degree of immune cell infiltration into the tumor can vary.[7] At the end of the study, consider analyzing tumors by immunohistochemistry (IHC) or flow cytometry to assess the presence of effector cells like macrophages.

Experimental Protocols
  • Protocol 1: Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

    • Target Cell Preparation: Label target B-cell lymphoma cells (e.g., Raji) with a fluorescent dye like CFSE according to the manufacturer's instructions.

    • Antibody Incubation: Pre-treat the labeled target cells with TG-1801 or an isotype control antibody for 30 minutes.

    • Effector Cell Preparation: Isolate macrophages from PBMCs.

    • Co-incubation: Add the pre-treated target cells to the macrophages at a 1:4 (macrophage:target) ratio and incubate for 1-2 hours.

    • Analysis: Use flow cytometry to quantify phagocytosis. Identify macrophages using a specific marker (e.g., CD14) and measure the percentage of macrophages that are also positive for the target cell fluorescent label (e.g., CFSE). This indicates the percentage of macrophages that have phagocytosed the target cells.

  • Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

    • Target Cell Preparation: Plate target B-cell lymphoma cells in a 96-well plate.

    • Antibody Incubation: Add TG-1801 or an isotype control antibody to the target cells and incubate for 30 minutes.

    • Effector Cell Preparation: Isolate PBMCs from healthy donors.

    • Co-incubation: Add the PBMCs to the target cells at an appropriate E:T ratio (e.g., 10:1) and co-culture for 4 hours.

    • Analysis: Measure the release of lactate dehydrogenase (LDH) from the target cells into the supernatant using a commercially available cytotoxicity detection kit. LDH release is proportional to the level of cell lysis.

Data Presentation

Table 1: Summary of In Vivo Efficacy of TG-1801 in a Raji Lymphoma Model

Treatment Group Dose and Schedule Tumor Growth Inhibition (TGI)
TG-1801 5mg/kg, qw 76%
Ublituximab 5mg/kg, qw 88%
Umbralisib 150mg/kg, bid 50%
TG-1801 + Ublituximab As above 93%

| TG-1801 + U2 (Ublituximab + Umbralisib) | As above | 93% |

Data summarized from preclinical studies.[7]

Visualizations

TG1801_Mechanism cluster_macrophage Macrophage SIRPa SIRPα Phagocytosis Phagocytosis SIRPa->Phagocytosis Inhibits Fc_receptor FcγR Fc_receptor->Phagocytosis Activates CD47 CD47 CD47->SIRPa 'Don't Eat Me' Signal CD19 CD19 TG1801 TG-1801 TG1801->Fc_receptor Fc engages TG1801->CD47 Binds & Blocks TG1801->CD19 Binds

Caption: Mechanism of action for the bispecific antibody TG-1801.

ADCP_Workflow start Start prep_target Label Raji Cells (e.g., CFSE) start->prep_target prep_effector Isolate Macrophages from PBMCs start->prep_effector treat_target Pre-treat Raji Cells with TG-1801 (30 min) prep_target->treat_target co_culture Co-culture Macrophages and Raji Cells (1-2h) (1:4 ratio) prep_effector->co_culture treat_target->co_culture analysis Analyze by Flow Cytometry co_culture->analysis quantify Quantify % of CD14+ CFSE+ Macrophages analysis->quantify end End quantify->end

Caption: Experimental workflow for an ADCP assay using TG-1801.

TR1801-ADC (anti-cMet Antibody-Drug Conjugate)

TR1801-ADC is a novel, third-generation antibody-drug conjugate that targets the cMet receptor.[8] It is composed of a nonagonistic cMet antibody site-specifically conjugated to the pyrrolobenzodiazepine (PBD) toxin-linker, tesirine.[8]

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Assay Variability

  • Question 1: We are observing inconsistent IC50 values in our cell viability assays. What could be the cause?

    Answer: Fluctuations in IC50 values for an ADC can arise from several sources:

    • cMet Expression Levels: The potency of TR1801-ADC is dependent on the level of cMet expression on the target cancer cell lines.[8][9] It is critical to regularly verify cMet expression using methods like flow cytometry or western blot, as expression can change with cell passage. Use mycoplasma-free cells for all experiments.[9]

    • Cell Seeding Density: The initial number of cells plated can significantly affect the calculated IC50 value. Ensure you are using a consistent and optimized seeding density for each cell line.

    • Assay Duration: The standard exposure time for TR1801-ADC in cytotoxicity assays is 5 days.[9] Deviating from this incubation time will lead to different IC50 values.

    • ADC Stability and Handling: ADCs can be sensitive to storage conditions and handling.[10] Avoid repeated freeze-thaw cycles. When preparing dilutions, use appropriate buffers and be mindful of potential adsorption to plasticware. The stability of the linker and payload under your specific assay conditions should be considered.[11]

  • Question 2: Our ADC seems less potent than expected, even in cell lines reported to be sensitive. What should we investigate?

    Answer: If potency is lower than expected:

    • Confirm cMet Expression: As a first step, re-verify the cMet receptor count on your target cells. TR1801-ADC has shown high potency even in cells with medium-to-low cMet expression (40,000–90,000 receptors/cell), but potency is still dependent on target presence.[8][9]

    • Check ADC Integrity: The drug-to-antibody ratio (DAR) is a critical attribute of an ADC.[11] If possible, verify the integrity and DAR of your batch of TR1801-ADC using appropriate analytical methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Review Assay Protocol: Ensure that the cell viability reagent (e.g., CellTiter-Glo®) is used according to the manufacturer's protocol and that the luminescence signal is read within the optimal window.

    • Consider Drug Efflux Pumps: Some cell lines may develop resistance by up-regulating drug efflux pumps that remove the cytotoxic payload from the cell.[12]

Experimental Protocols
  • Protocol 1: Cell Viability (Cytotoxicity) Assay

    • Cell Seeding: Seed cancer cells (e.g., H441, MKN-45) in 96-well plates in their recommended growth media and allow them to adhere overnight.

    • ADC Preparation: Prepare serial dilutions of TR1801-ADC and control articles, starting from a high concentration (e.g., 100 nM).

    • Treatment: Add the diluted ADC or controls to the cells.

    • Incubation: Incubate the cells for 5 days at 37°C and 5% CO2.

    • Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo® 2.0, to each well according to the manufacturer's protocol.

    • Analysis: Measure luminescence using a plate reader. Calculate IC50 values by performing a nonlinear regression using a sigmoidal curve-fitting model.

Data Presentation

Table 2: In Vitro Potency of TR1801-ADC in Various Cancer Cell Lines

Cell Line Cancer Type cMet Expression Level IC50 (pM)
H441 Lung High 4
MKN-45 Gastric High Not specified
H1373 Lung Medium Not specified
H1573 Lung Low 13,000 (13 nM)
SNU-16 Gastric Low Not specified

| SNU-1 | Gastric | Zero | Not specified |

Data summarized from in vitro cytotoxicity assays.[8][9]

Visualizations

Troubleshooting_Workflow start Inconsistent IC50 Results for TR1801-ADC check_cells Step 1: Verify Cell Line Health start->check_cells check_cmet Confirm cMet Expression (Flow Cytometry / WB) check_cells->check_cmet Expression Level check_passage Check Cell Passage Number (Use low passage) check_cells->check_passage Cell Age check_myco Test for Mycoplasma check_cells->check_myco Contamination check_protocol Step 2: Review Assay Protocol check_cmet->check_protocol outcome_bad Re-evaluate Experiment check_cmet->outcome_bad Issue Found check_passage->check_protocol check_passage->outcome_bad Issue Found check_myco->check_protocol check_myco->outcome_bad Issue Found check_seeding Consistent Seeding Density? check_protocol->check_seeding check_duration Correct Incubation Time? (5 days) check_protocol->check_duration check_adc Step 3: Evaluate ADC Integrity check_seeding->check_adc check_seeding->outcome_bad Issue Found check_duration->check_adc check_duration->outcome_bad Issue Found check_storage Proper Storage? (Avoid freeze-thaw) check_adc->check_storage outcome_good Results Consistent check_storage->outcome_good All Checks Pass check_storage->outcome_bad Issue Found

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Technical Support Center: TA-1801 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TA-1801. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 2-8°C.[1][2] It is crucial to protect it from excessive heat and light to maintain its integrity.

Q2: I observed a change in the physical appearance of my this compound sample (e.g., color change, precipitation). What could be the cause?

A2: A change in physical appearance can indicate degradation. This compound, containing furan and oxazole rings, may be susceptible to degradation under improper storage conditions or upon exposure to certain experimental parameters. Potential causes include:

  • Hydrolysis: The ethyl ester linkage in this compound can be hydrolyzed, especially in aqueous solutions with acidic or basic pH.

  • Oxidation: The furan and oxazole rings may be susceptible to oxidation, which can be accelerated by exposure to air, light, or certain chemical reagents.[3]

  • Photodegradation: Exposure to UV or visible light can induce degradation of the molecule.

  • Temperature Excursions: Storage at temperatures outside the recommended 2-8°C range can accelerate degradation processes.

Q3: My experimental results with this compound are inconsistent. Could this be related to its stability?

A3: Yes, inconsistent results can be a sign of sample degradation. If the concentration of the active compound is decreasing over time due to instability, it will affect the experimental outcome. It is recommended to prepare fresh solutions of this compound for each experiment or to validate the stability of your stock solutions under your specific experimental conditions.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the ethyl ester to form the corresponding carboxylic acid.

  • Furan Ring Cleavage: The furan moiety is known to be susceptible to metabolic cleavage, often mediated by cytochrome P-450 enzymes in biological systems, and can also be chemically oxidized.[3] This can lead to the formation of reactive unsaturated aldehydes.

  • Oxazole Ring Instability: While generally stable, some substituted oxazoles can undergo ring-opening reactions, particularly under hydrolytic conditions.

Troubleshooting Guide

If you suspect that the stability of this compound is affecting your experiments, follow this troubleshooting guide.

Troubleshooting_TA1801_Stability start Start: Inconsistent Results or Physical Change Observed check_storage Verify Storage Conditions (2-8°C, protected from light) start->check_storage fresh_sample Use a Fresh, Unopened Vial of this compound check_storage->fresh_sample prepare_fresh Prepare Fresh Stock and Working Solutions fresh_sample->prepare_fresh run_control Run a Control Experiment with the Fresh Sample prepare_fresh->run_control results_ok Are the results now consistent? run_control->results_ok issue_resolved Issue Resolved: Continue with fresh samples and proper storage. results_ok->issue_resolved Yes investigate_degradation Investigate Potential Degradation in Experimental Protocol results_ok->investigate_degradation No check_ph Check pH of Solutions investigate_degradation->check_ph check_light Minimize Light Exposure During Experiment investigate_degradation->check_light check_temp Control Temperature During Experiment investigate_degradation->check_temp perform_stability Perform a Forced Degradation Study to Identify Stress Factors check_ph->perform_stability check_light->perform_stability check_temp->perform_stability

Caption: Troubleshooting workflow for this compound stability issues.

Stability and Storage Data Summary

ParameterRecommended ConditionNotes
Storage Temperature 2-8°C[1][2]Avoid freezing and high temperatures.
Light Exposure Protect from lightStore in a light-resistant container.
pH Stability Neutral pH is generally preferred for solutions.Susceptible to hydrolysis under acidic and basic conditions.
Oxidative Stability Avoid exposure to strong oxidizing agents.The furan ring is a potential site for oxidation.[3]

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize the solution with 0.1 M NaOH before analysis.

    • Basic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate at room temperature for 4 hours.

      • Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Store in the dark at room temperature for 24 hours.

    • Thermal Degradation:

      • Place the solid this compound in a hot air oven at 80°C for 48 hours.

      • Also, expose the stock solution to the same conditions.

    • Photolytic Degradation:

      • Expose the solid this compound and the stock solution to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

      • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method. An example of starting conditions could be:

      • Column: C18 (250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS.

    • The method should be able to separate the intact this compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

Experimental_Workflow_Forced_Degradation cluster_stress start Start: Prepare this compound Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Degradation (80°C, Solid & Solution) photo Photolytic Degradation (ICH Q1B) analysis Analyze Stressed Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation analysis->evaluation calc_degradation Calculate % Degradation evaluation->calc_degradation characterize Characterize Degradation Products (LC-MS/MS, NMR) evaluation->characterize end End: Identify Degradation Pathways and Validate Method calc_degradation->end characterize->end

Caption: Workflow for a forced degradation study of this compound.

References

reducing non-specific binding of TA-1801 in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TA-1801 Flow Cytometry

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce non-specific binding of this compound in flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding of this compound in my flow cytometry assay?

Non-specific binding of this compound can arise from several factors, leading to high background fluorescence and inaccurate results. The primary causes include:

  • Fc Receptor (FcR) Binding: The Fc portion of the this compound antibody can bind to Fc receptors on the surface of various immune cells, such as monocytes, macrophages, and B cells.

  • Hydrophobic and Ionic Interactions: The antibody or its conjugate may non-specifically adhere to the cell surface through hydrophobic or ionic interactions.

  • Binding to Dead Cells: Dead cells have compromised membranes that can non-specifically bind antibodies and fluorescent dyes, leading to false-positive signals.

  • Inappropriate Antibody Concentration: Using too high a concentration of this compound can lead to an increase in non-specific binding.

Below is a diagram illustrating the potential mechanisms of non-specific binding.

cluster_cell Target-Negative Cell cluster_antibody This compound (Antibody-Drug Conjugate) cell Cell Membrane fcr Fc Receptor charge Positive Surface Charge ta1801 This compound ta1801->charge Ionic/Hydrophobic interaction (non-specific) fc_region Fc Region ta1801->fc_region has fab_region Fab Region ta1801->fab_region has fc_region->fcr Fc-mediated binding (non-specific)

Caption: Mechanisms of this compound non-specific binding to a target-negative cell.

Q2: How can I perform an effective titration of this compound to minimize non-specific binding?

Titration is a critical step to determine the optimal concentration of this compound that provides the best signal-to-noise ratio.

Experimental Protocol: this compound Titration

  • Cell Preparation: Prepare a single-cell suspension of your target-positive and target-negative cell lines.

  • Serial Dilution: Prepare a series of dilutions of this compound. A common starting point is a 1:2 serial dilution from the manufacturer's recommended concentration.

  • Staining: Stain a fixed number of cells with each dilution of this compound. Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with a suitable staining buffer (e.g., PBS with 2% FBS).

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: For each concentration, calculate the staining index (SI) to determine the optimal concentration. The staining index is calculated as: (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)

The concentration that gives the highest staining index is the optimal one to use.

Table 1: Example this compound Titration Data

This compound DilutionMFI (Positive Cells)MFI (Negative Cells)Staining Index
1:501200080014.0
1:1001150040027.8
1:200 10000 200 49.0
1:400700015034.3
1:800400012019.4

In this example, a 1:200 dilution provides the best signal-to-noise ratio.

Q3: What are the best practices for blocking non-specific binding of this compound?

Effective blocking is crucial to prevent non-specific interactions. The appropriate blocking agent depends on the nature of the non-specific binding.

Table 2: Recommended Blocking Strategies for this compound

Blocking AgentTarget of BlockingRecommended ConcentrationIncubation Time
Fc Block Fc receptors5-10 µL per 10^6 cells10-15 min before staining
Bovine Serum Albumin (BSA) Hydrophobic interactions1-5% in staining bufferDuring staining and washing
Normal Serum Non-specific antibody binding2-5% from the same species as the secondary antibody (if used) or host species of this compound15-30 min before staining

Experimental Protocol: Fc Receptor Blocking

  • Cell Preparation: Prepare your single-cell suspension.

  • Fc Block Incubation: Add an appropriate Fc blocking reagent (e.g., commercially available anti-CD16/32 for mouse cells, or human Fc block for human cells) to your cell suspension. Incubate for 10-15 minutes at room temperature.

  • Staining: Without washing, add the titrated concentration of this compound to the cells and proceed with your standard staining protocol.

  • Analysis: Compare the staining of your target-negative population with and without the Fc block to assess the reduction in non-specific binding.

Q4: How do I exclude dead cells from my analysis to avoid false positives?

Dead cells can non-specifically bind this compound. It is essential to use a viability dye to exclude them from your analysis.

Experimental Protocol: Using a Viability Dye

  • Cell Preparation: Prepare your single-cell suspension.

  • Viability Staining: Stain your cells with a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) according to the manufacturer's instructions. This is typically done before fixation and permeabilization.

  • This compound Staining: Proceed with your standard this compound staining protocol.

  • Gating Strategy: During flow cytometry analysis, first gate on your live cell population based on the viability dye signal, and then analyze the this compound staining within the live gate.

Troubleshooting Workflow

If you are experiencing high non-specific binding with this compound, follow this systematic troubleshooting workflow.

start High background with this compound check_viability Are you using a viability dye? start->check_viability add_viability Add a viability dye to your panel check_viability->add_viability No check_titration Have you titrated this compound? check_viability->check_titration Yes add_viability->check_titration perform_titration Perform a titration experiment check_titration->perform_titration No check_blocking Is Fc blocking included? check_titration->check_blocking Yes perform_titration->check_blocking add_fc_block Add Fc Block before staining check_blocking->add_fc_block No optimize_buffer Optimize staining buffer (e.g., increase BSA concentration) check_blocking->optimize_buffer Yes add_fc_block->optimize_buffer end Reduced non-specific binding optimize_buffer->end

Caption: A step-by-step workflow for troubleshooting non-specific binding of this compound.

Technical Support Center: Development of CD47 Bispecific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of CD47 bispecific antibodies.

I. Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Hematological Toxicity & Hemagglutination

Question: My CD47 bispecific antibody is causing significant hemagglutination and a rapid decrease in red blood cell (RBC) counts in my in vitro and in vivo models. How can I mitigate this?

Answer: This is a primary challenge in CD47-targeted therapies due to the ubiquitous expression of CD47 on healthy cells, especially RBCs.[1][2][3][4] Here are some troubleshooting strategies:

  • Affinity Tuning: A key strategy is to engineer a bispecific antibody with an "imbalanced" design. This involves reducing the binding affinity to CD47 while increasing the affinity for the tumor-associated antigen (TAA).[5][6][7] This approach aims to make the antibody preferentially bind to tumor cells that co-express both antigens.[7][8]

  • Epitope Binning: The specific epitope on CD47 targeted by your antibody can influence hematological toxicity. Some anti-CD47 antibodies have been developed that show minimized binding to erythrocytes and thrombocytes, thereby reducing hemagglutination and phagocytosis of these cells.[3][9][10]

  • Fc Engineering: The Fc region of the antibody plays a role in effector functions. Using an IgG4 backbone, for instance, can reduce RBC agglutination compared to an IgG1 backbone.

  • Dosing Strategy: In preclinical and clinical settings, a "priming dose" strategy has been used. This involves administering a low initial dose to saturate the "antigen sink" of circulating RBCs, followed by higher therapeutic doses.[11]

Detailed Experimental Protocol: Hemagglutination Assay

Objective: To assess the potential of a CD47 bispecific antibody to induce red blood cell agglutination.

Materials:

  • Freshly isolated human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • CD47 bispecific antibody and control antibodies

  • 96-well round-bottom microtiter plate

  • Microscope

Procedure:

  • RBC Preparation:

    • Collect whole blood in an anticoagulant-containing tube.

    • Centrifuge to pellet the RBCs.

    • Wash the RBC pellet multiple times with PBS to remove plasma and other blood components.

    • Resuspend the washed RBCs in PBS to a final concentration of 0.5-1%.[12]

  • Antibody Dilution:

    • Perform serial dilutions of your CD47 bispecific antibody in PBS in the 96-well plate.[12][13] Include a positive control (an antibody known to cause hemagglutination) and a negative control (PBS or an isotype control antibody).

  • Incubation:

    • Add the prepared RBC suspension to each well containing the diluted antibodies.

    • Gently mix the plate and incubate at 37°C for 1-2 hours, or overnight for some protocols.[14]

  • Observation:

    • After incubation, visually inspect the wells. A positive hemagglutination result is indicated by a uniform reddish suspension (a lattice formation of RBCs), while a negative result shows a distinct red button of precipitated RBCs at the bottom of the well.[15]

    • For more detailed analysis, a small aliquot from each well can be observed under a microscope to visualize RBC clumping.[14]

Troubleshooting:

  • False Negatives: If high concentrations of the antibody are used, it can lead to a "prozone effect" where the excess antibody coats the RBCs and prevents cross-linking. Ensure a wide range of dilutions is tested.[13]

  • Inconsistent Results: Ensure RBCs are fresh and washed thoroughly. The quality of the reagents, particularly the PBS, is also crucial.

"Antigen Sink" Effect and Poor Pharmacokinetics

Question: My CD47 bispecific antibody shows poor bioavailability and rapid clearance in pharmacokinetic studies. How can I address the "antigen sink" effect?

Answer: The high expression of CD47 on healthy tissues, particularly RBCs, creates a significant "antigen sink" that can sequester the antibody, leading to poor tumor penetration and rapid clearance.[7][16][17] Strategies to overcome this include:

  • Tumor-Specific Targeting: The primary approach is to design the bispecific antibody to preferentially bind to tumor cells. This is achieved by having a high-affinity arm for a TAA and a lower-affinity arm for CD47.[7][8]

  • Conditional Binding: Developing antibodies that only bind to CD47 under specific conditions present in the tumor microenvironment (TME), such as lower pH, can also mitigate the antigen sink effect.

  • Masking Technologies: Another strategy involves masking the CD47 binding site of the antibody, which is then unmasked by proteases that are abundant in the TME.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing CD47 bispecific antibodies?

A1: The primary challenges include:

  • On-target, off-tumor toxicity: Due to the widespread expression of CD47 on healthy cells, particularly hematopoietic cells, there is a significant risk of anemia and thrombocytopenia.[1][2][16]

  • Antigen sink: The abundance of CD47 on healthy tissues can lead to rapid clearance of the antibody and reduced bioavailability at the tumor site.[7][16][17]

  • Limited monotherapy efficacy: In some cases, particularly in solid tumors, CD47 blockade alone may not be sufficient to induce a robust anti-tumor response.[2][18]

  • Manufacturing and stability: The complex structure of bispecific antibodies can pose challenges in terms of production, stability, and aggregation.[19]

Q2: How do CD47 bispecific antibodies improve upon monospecific anti-CD47 therapies?

A2: CD47 bispecific antibodies offer several advantages:

  • Improved Safety and Selectivity: By targeting a second antigen that is preferentially expressed on tumor cells, bispecific antibodies can achieve more selective tumor targeting, thereby reducing side effects on healthy tissues.[1][16][20]

  • Enhanced Efficacy: Bispecifics can have synergistic effects by simultaneously blocking the "don't eat me" signal and targeting another pathway involved in tumor growth or immune evasion (e.g., PD-L1).[1][8]

  • Overcoming the Antigen Sink: The higher affinity for the TAA helps to anchor the antibody to the tumor, mitigating the impact of the widespread CD47 expression on healthy cells.[20]

Q3: What are some common second targets for CD47 bispecific antibodies?

A3: Several tumor-associated antigens are being explored, including:

  • CD20: For B-cell malignancies like non-Hodgkin lymphoma.[8][21]

  • PD-L1: To simultaneously block both innate and adaptive immune checkpoints.[1][8]

  • CD19: For B-cell leukemias and lymphomas.[20]

  • EpCAM: For various solid tumors, including colorectal and small cell lung cancers.[22]

Q4: What in vivo models are suitable for testing CD47 bispecific antibodies?

A4: A range of models can be used:

  • Xenograft Models: Human tumor cell lines are implanted in immunodeficient mice (e.g., NOD/SCID). These models are useful for assessing the direct anti-tumor activity of the antibody.[20][22]

  • Syngeneic Models: Mouse tumor cell lines are implanted in immunocompetent mice. These models are crucial for evaluating the role of the adaptive immune system in the antibody's mechanism of action.[17]

  • Non-Human Primate (NHP) Studies: NHPs, such as cynomolgus monkeys, are often used for toxicology and pharmacokinetic studies due to the cross-reactivity of many anti-human CD47 antibodies with NHP CD47.[9][16][22]

Quantitative Data Summary

Parameter Description Example Data/Considerations Reference
Binding Affinity (KD) The strength of the binding between the antibody and its target.For an "imbalanced" bispecific, the affinity for the TAA might be in the low nM range, while the affinity for CD47 could be in the higher nM range (~500 nM).[16]
In Vivo Efficacy The ability of the antibody to control tumor growth in animal models.Treatment with an anti-CD47/CD19 bispecific antibody at 400 µg three times a week for 4 weeks showed potent tumor regression in a Raji cell xenograft model.[20]
Hematological Toxicity Effects on red blood cells and platelets.A CD47xEpCAM bispecific antibody showed over 300-fold weaker binding to RBCs and platelets compared to a monospecific anti-CD47 antibody.[22]
Pharmacokinetics The absorption, distribution, metabolism, and excretion of the antibody.The presence of the CD47 antigen sink can significantly reduce the bioavailability of bispecific antibodies, with levels being lower than a non-binding control IgG.[17]

Visualizations

Signaling Pathway

Hemagglutination_Workflow start Start prep_rbc Prepare & Wash Red Blood Cells start->prep_rbc incubate Incubate RBCs with Antibody prep_rbc->incubate dilute_ab Serially Dilute Bispecific Antibody dilute_ab->incubate observe Observe for Agglutination incubate->observe end End observe->end Antigen_Sink_Concept cluster_high_affinity High Affinity Binding (Desired Outcome) cluster_low_affinity Low Affinity Binding (Antigen Sink Effect) BsAb CD47 Bispecific Ab Tumor Tumor Cells (High TAA, High CD47) BsAb->Tumor Preferential Binding RBCs Red Blood Cells (No TAA, High CD47) BsAb->RBCs Sequestration Clearance Rapid Clearance & Reduced Bioavailability RBCs->Clearance

References

Technical Support Center: Enhancing TA-1801 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with TA-1801, a first-in-class bispecific antibody targeting CD19 and CD47. The information provided is intended to help overcome potential resistance mechanisms and improve the therapeutic efficacy of this compound in resistant B-cell lymphoma cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bispecific antibody that simultaneously targets two cell surface proteins: CD19 and CD47.[1][2] The anti-CD19 component selectively binds to B-lymphoid cells, including malignant B-cells.[1][2] The anti-CD47 component blocks the interaction between CD47 on cancer cells and Signal-Regulatory Protein Alpha (SIRPα) on macrophages.[3][4][5][6] This interaction acts as a "don't eat me" signal, preventing phagocytosis.[3][4][7] By blocking this signal, this compound enables macrophages to recognize and engulf the targeted CD19-positive cancer cells.[7][8]

Q2: What are the potential mechanisms of resistance to this compound?

A2: While clinical data on this compound resistance is still emerging, potential mechanisms can be extrapolated from studies on other CD19- and CD47-targeted therapies. These may include:

  • Antigen Loss or Downregulation: Cancer cells may lose or reduce the expression of the CD19 antigen on their surface, preventing this compound from binding effectively.[9][10][11][12][13][14][15][16] This can occur through genetic mutations or alternative splicing of the CD19 gene.[9][16]

  • Upregulation of Alternative Anti-Phagocytic Signals: Tumor cells might compensate for the CD47 blockade by upregulating other "don't eat me" signals to inhibit macrophage phagocytosis.[17]

  • Tumor Microenvironment (TME) Factors: The TME can harbor immunosuppressive cells and cytokines that may hinder macrophage function and reduce the efficacy of this compound.[9][18]

  • Impaired Macrophage Function: Intrinsic defects in macrophage phagocytic capacity within the tumor microenvironment could limit the therapeutic effect.

Q3: How can the efficacy of this compound be enhanced in preclinical models?

A3: Preclinical studies have demonstrated that combining this compound with other agents can synergistically enhance its anti-tumor activity. A notable combination is with ublituximab (an anti-CD20 monoclonal antibody) and umbralisib (a dual inhibitor of PI3Kδ and CK1ε), often referred to as the "U2" regimen.[1][19][20] This combination has been shown to increase antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][19]

Troubleshooting Guide for In Vitro and In Vivo Experiments

This guide addresses common issues that may arise during preclinical evaluation of this compound in resistant cell lines.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Reduced or no binding of this compound to target cells in flow cytometry. 1. Loss or downregulation of CD19 expression on the cell surface. 2. Incorrect antibody concentration or incubation time. 3. Problems with the secondary antibody or detection reagent.1. Confirm CD19 expression levels using a validated anti-CD19 antibody. Consider using a sensitive technique like quantitative PCR to assess CD19 mRNA levels. 2. Perform a titration experiment to determine the optimal concentration of this compound. Optimize incubation time and temperature. 3. Use a new batch of secondary antibody and ensure its compatibility.
Decreased phagocytosis of target cells by macrophages in co-culture assays. 1. Low expression of "eat me" signals (e.g., calreticulin) on target cells. 2. Upregulation of alternative "don't eat me" signals on target cells. 3. Poor macrophage viability or activation state. 4. Suboptimal effector-to-target cell ratio.1. Assess the surface expression of calreticulin on target cells. Consider treating cells with agents known to induce its expression. 2. Investigate the expression of other potential anti-phagocytic molecules. 3. Verify macrophage viability and phenotype (e.g., M1 vs. M2 polarization). Ensure proper activation with cytokines like IFN-γ. 4. Optimize the effector-to-target cell ratio in your co-culture experiments.
Lack of tumor growth inhibition in animal models. 1. Rapid clearance of this compound. 2. Inefficient recruitment or activation of macrophages in the tumor microenvironment. 3. Development of antigen-negative tumor escape variants. 4. Suboptimal dosing or treatment schedule.1. Perform pharmacokinetic analysis to determine the half-life of this compound in your model system. 2. Analyze the tumor microenvironment for macrophage infiltration and polarization status using immunohistochemistry or flow cytometry. 3. Harvest tumors at the end of the study and analyze CD19 expression on the cancer cells to check for antigen loss. 4. Conduct a dose-response study to identify the optimal therapeutic dose and schedule.
Variable or inconsistent results between experiments. 1. Cell line heterogeneity. 2. Variability in macrophage donors (if using primary cells). 3. Inconsistent experimental conditions.1. Perform single-cell cloning of your resistant cell line to ensure a homogenous population. 2. Pool macrophages from multiple donors or use a standardized macrophage cell line. 3. Strictly adhere to standardized protocols for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating this compound, primarily in combination with the U2 regimen (ublituximab + umbralisib).

Table 1: In Vitro Enhancement of Antibody-Dependent Cellular Phagocytosis (ADCP)

TreatmentFold Increase in ADCP (vs. Control)
U2 (ublituximab + umbralisib)2-fold
U2 + this compound4-fold

Data derived from in vitro co-culture assays with B-NHL cell lines and M2-polarized primary macrophages.[19]

Table 2: In Vitro Enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC)

TreatmentFold Increase in ADCC (vs. Control)
This compound alone4.1-fold
This compound + Ublituximab7.2-fold

Data derived from in vitro assays with B-NHL cell lines.[19]

Table 3: In Vivo Tumor Growth Inhibition (TGI) in a Raji Lymphoma Model

TreatmentTumor Growth Inhibition (TGI)
This compound alone76%
Ublituximab alone88%
U2 (ublituximab + umbralisib)85%
This compound + Ublituximab93%
This compound + U293%

Data from a subcutaneous Raji lymphoma xenograft mouse model.[19][20]

Experimental Protocols

1. In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

  • Objective: To quantify the phagocytosis of resistant B-cell lymphoma cells by macrophages in the presence of this compound.

  • Cell Preparation:

    • Label target resistant B-cell lymphoma cells with a fluorescent dye (e.g., CFSE).

    • Culture macrophages (e.g., primary human monocyte-derived macrophages or a macrophage cell line) in appropriate media.

  • Assay Procedure:

    • Seed macrophages in a multi-well plate and allow them to adhere.

    • Pre-incubate the fluorescently labeled target cells with this compound or control antibodies for 30 minutes.

    • Add the antibody-opsonized target cells to the macrophage culture at a suitable effector-to-target ratio (e.g., 4:1).

    • Co-culture for 1-4 hours at 37°C.

    • Gently wash the wells to remove non-phagocytosed target cells.

    • Analyze the percentage of macrophages that have engulfed fluorescent target cells using flow cytometry or fluorescence microscopy.

2. In Vivo Xenograft Model to Assess this compound Efficacy

  • Objective: To evaluate the anti-tumor activity of this compound, alone or in combination, in a mouse model of resistant B-cell lymphoma.

  • Animal Model: Use immunodeficient mice (e.g., NSG or SCID) to prevent graft rejection.

  • Procedure:

    • Subcutaneously implant a defined number of resistant B-cell lymphoma cells into the flank of each mouse.

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

    • Administer treatments as per the defined schedule and dosage. For example, TG-1801 at 5mg/kg, once weekly.[19][20]

    • Measure tumor volume regularly using calipers.

    • Monitor animal weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for macrophage infiltration, flow cytometry for CD19 expression).

Visualizations

Resistance_Troubleshooting_Workflow start Reduced this compound Efficacy Observed check_binding Assess this compound Binding (Flow Cytometry) start->check_binding check_cd19 Verify CD19 Expression (FACS, qPCR) check_binding->check_cd19 Binding Reduced check_phagocytosis Evaluate Phagocytosis (ADCP Assay) check_binding->check_phagocytosis Binding Normal optimize_assay Optimize Antibody Concentration and Incubation check_cd19->optimize_assay Expression Low check_cd19->check_phagocytosis Expression Normal check_macrophage Assess Macrophage Health and Activation check_phagocytosis->check_macrophage Phagocytosis Low invivo_test In Vivo Efficacy Study check_phagocytosis->invivo_test Phagocytosis Normal check_eatme Analyze "Eat-Me"/"Don't-Eat-Me" Signals on Tumor Cells check_macrophage->check_eatme combination_therapy Consider Combination Therapy (e.g., with U2 regimen) invivo_test->combination_therapy Low Efficacy CD47_SIRPa_Signaling_Pathway cluster_macrophage Macrophage cluster_tumor Tumor Cell SIRPa SIRPα SHP1_SHP2 SHP-1/SHP-2 (Phosphatases) SIRPa->SHP1_SHP2 Recruits & Activates Inhibition Inhibition of Phagocytosis SHP1_SHP2->Inhibition Leads to CD47 CD47 CD47->SIRPa Binding

References

Technical Support Center: TA-1801 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TA-1801" is a hypothetical novel kinase inhibitor developed for the purpose of this technical guide. The information provided is based on general principles for in vivo studies of kinase inhibitors and established best practices in preclinical drug development. This compound is assumed to be a potent and selective inhibitor of the "Therapeutic Associated Kinase 1" (TAK1), a fictional kinase involved in pro-inflammatory signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental small molecule inhibitor designed to target the ATP-binding site of Therapeutic Associated Kinase 1 (TAK1). TAK1 is a key signaling node in pro-inflammatory pathways, integrating signals from cytokines like TNF-α and IL-1β to activate downstream effectors such as NF-κB and p38/JNK MAPKs. By inhibiting TAK1, this compound is intended to block the production of inflammatory mediators.

Q2: What are the potential causes of off-target effects with this compound in vivo?

A2: Off-target effects can arise from several factors. The primary cause is often the structural similarity of the ATP-binding pocket across the human kinome, which can lead to this compound binding to and inhibiting other kinases besides TAK1.[1] Other contributing factors include:

  • Compound Promiscuity: The inherent ability of the molecule to bind to multiple proteins.

  • High Local Concentrations: Achieving high concentrations in specific tissues might lead to the engagement of lower-affinity off-target kinases.[1]

  • Active Metabolites: The in vivo metabolism of this compound could produce metabolites with different selectivity profiles.

Q3: How can I predict potential off-target effects of this compound before starting my in vivo experiments?

A3: A multi-faceted approach is recommended to anticipate off-target effects:

  • In Silico Screening: Computational models can predict interactions with a wide range of kinases and other proteins based on the structure of this compound.[2]

  • In Vitro Kinome Profiling: Screening this compound against a broad panel of recombinant kinases is crucial to empirically determine its selectivity.[1][3]

  • Phenotypic Screening: Assessing the effects of this compound across various cell lines with different genetic backgrounds can reveal unexpected cellular responses.[2]

Q4: Can the off-target effects of this compound be beneficial?

A4: In some instances, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[1] For example, if this compound also inhibits a kinase involved in a parallel pro-survival pathway in a cancer model, this could lead to a more potent anti-tumor effect. However, each off-target interaction must be carefully characterized to distinguish between beneficial effects and unwanted toxicities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Toxicity (e.g., weight loss, lethargy, organ damage) Off-target kinase inhibition affecting vital cellular processes.[4][5]1. Conduct a Dose-Response Study: Determine the Maximum Tolerated Dose (MTD).[2] 2. Histopathological Analysis: Examine tissues from affected organs for signs of toxicity.[4][5] 3. Consult Off-Target Databases: Check if known off-targets of similar compounds are associated with the observed toxicities.
Inconsistent or Non-Reproducible Efficacy 1. Poor bioavailability or rapid metabolism of this compound. 2. Off-target effects confounding the on-target results.[2] 3. Biological variability in the animal model.1. Perform Pharmacokinetic (PK) Analysis: Measure plasma and tissue concentrations of this compound over time.[2][6] 2. Confirm On-Target Engagement: Use a pharmacodynamic (PD) biomarker (e.g., p-p38 levels in target tissue) to confirm TAK1 inhibition.[2][6] 3. Use a Structurally Unrelated Inhibitor: Compare results with another TAK1 inhibitor to confirm the phenotype is on-target.[1]
Paradoxical Pathway Activation Inhibition of a kinase in a negative feedback loop, leading to the activation of an alternative pathway.[1]1. Phospho-Proteomics Analysis: Analyze global changes in protein phosphorylation to identify unexpectedly activated pathways.[1] 2. Western Blotting: Validate the activation of specific pathway components identified in the proteomics screen.
Lack of In Vivo Efficacy Despite In Vitro Potency 1. Poor formulation leading to low solubility and absorption.[7] 2. Rapid in vivo clearance. 3. Inappropriate route of administration.[8]1. Optimize Formulation: Test different vehicles (e.g., solutions, suspensions) to improve bioavailability.[7][9] 2. PK/PD Modeling: Correlate drug exposure with target engagement to determine if therapeutic concentrations are being achieved and maintained.[2] 3. Evaluate Alternative Routes of Administration: Compare oral gavage, intraperitoneal, and intravenous injections.[8]

Experimental Protocols

Protocol 1: In Vivo Dose-Response and Toxicity Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential toxicities of this compound in a rodent model.

Methodology:

  • Animal Model: Use a relevant rodent species (e.g., BALB/c mice, 6-8 weeks old).

  • Dose Selection: Based on in vitro IC50 values, select a range of doses (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare fresh daily.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 14 consecutive days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

    • Perform a complete blood count (CBC) and serum chemistry panel at the end of the study.

    • Conduct a full necropsy and collect major organs for histopathological examination.

  • Endpoint: The MTD is defined as the highest dose that does not induce more than 10-15% body weight loss or significant clinical signs of toxicity.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To determine the PK profile of this compound and correlate it with on-target engagement in a tumor xenograft model.

Methodology:

  • Tumor Model: Establish tumors using a relevant cell line (e.g., human colorectal cancer HT-29 cells) in immunocompromised mice.

  • Treatment: Administer a single dose of this compound at a well-tolerated dose (e.g., 30 mg/kg).

  • Sample Collection:

    • PK: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Process to obtain plasma.

    • PD: Collect tumors at the same time points.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS method.

    • Analyze tumor lysates for a PD biomarker of TAK1 inhibition (e.g., levels of phosphorylated p38) by Western blot or ELISA.

  • Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) and correlate them with the duration and extent of target inhibition.

Visualizations

TAK1_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_downstream Downstream Pathways TNFa TNF-α TAK1 TAK1 TNFa->TAK1 activate IL1b IL-1β IL1b->TAK1 activate NFkB NF-κB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation p38_JNK p38/JNK Activation p38_JNK->Inflammation TAK1->NFkB TAK1->p38_JNK TA1801 This compound TA1801->TAK1 inhibits Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Studies cluster_analysis Data Interpretation in_vitro In Vitro Kinome Screening in_silico In Silico Off-Target Prediction dose_finding Dose-Response & Toxicity Study (MTD) in_vitro->dose_finding in_silico->dose_finding pk_pd PK/PD Analysis dose_finding->pk_pd efficacy Efficacy Studies in Disease Models pk_pd->efficacy biomarker Biomarker Analysis efficacy->biomarker histology Histopathology efficacy->histology data_integration Integrate Data to Assess Therapeutic Window biomarker->data_integration histology->data_integration

References

Validation & Comparative

Validating TG-1801 Efficacy with Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational bispecific antibody TG-1801 with alternative therapies for B-cell malignancies, focusing on efficacy data from patient-derived xenograft (PDX) models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in their evaluation of this novel therapeutic.

TG-1801: A Dual-Targeting Immunotherapy

TG-1801 is a first-in-class, bispecific antibody that simultaneously targets CD19 and CD47. CD19 is a B-cell specific marker broadly expressed across B-cell malignancies, while CD47 is a ubiquitous "don't eat me" signal that cancer cells exploit to evade phagocytosis by macrophages[1]. By co-targeting both, TG-1801 aims to selectively enhance the phagocytosis of CD19-positive B-cells while minimizing the hematological side effects associated with indiscriminate CD47 blockade[2]. TG-1801 is currently under investigation in Phase 1 clinical trials for patients with relapsed or refractory B-cell lymphoma.

Comparative Efficacy in Xenograft Models

Preclinical studies utilizing xenograft models have demonstrated the anti-tumor activity of TG-1801, both as a monotherapy and in combination with other agents.

TG-1801 Monotherapy and Combination Therapy in a Burkitt's Lymphoma Xenograft Model

In a subcutaneous xenograft model using the Raji Burkitt's lymphoma cell line, TG-1801 demonstrated significant tumor growth inhibition (TGI). The combination of TG-1801 with the anti-CD20 monoclonal antibody ublituximab and the PI3K-delta inhibitor umbralisib (the "U2" regimen) showed synergistic effects[3][4].

Treatment GroupDosageTumor Growth Inhibition (TGI)Tumor-Free Mice (Day 42)
TG-18015 mg/kg, once weekly76%[3][4]1/8[3][4]
Ublituximab5 mg/kg, once weekly88%[3][4]-
Umbralisib150 mg/kg, twice daily50%[4]-
TG-1801 + Ublituximab As above93% [3][4]3/8 [3][4]
TG-1801 + Umbralisib As above85% [3][4]-
TG-1801 + Ublituximab + Umbralisib (U2) As above93% [3][4]3/8 [3][4]

Table 1: Efficacy of TG-1801 alone and in combination in a Raji Burkitt's Lymphoma xenograft model. Data sourced from preclinical presentations.[3][4]

Comparison with Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are established treatments for various B-cell malignancies. Preclinical evidence suggests that TG-1801 may offer a superior efficacy profile compared to ibrutinib in certain contexts. In patient-derived xenograft (PDX) models of Diffuse Large B-cell Lymphoma (DLBCL), TG-1801 was reported to reduce tumor burden with "significantly higher efficacy than ibrutinib"[4]. However, specific quantitative data from this head-to-head comparison in PDX models is not publicly available at this time.

Experimental Protocols

The following are generalized protocols for establishing and utilizing patient-derived xenografts for therapeutic evaluation, based on common practices in the field.

Establishment of Patient-Derived Xenografts (PDX)
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with B-cell malignancies, typically from surgical resection or biopsy.

  • Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)[5].

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Upon reaching the target size, the tumors are harvested, and a portion is cryopreserved for future use, while another portion is passaged to subsequent cohorts of mice for expansion and experimental studies.

  • Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and genomic sequencing to ensure they retain the key features of the original patient tumor[6].

In Vivo Efficacy Studies
  • Cohort Formation: Once tumors in the PDX-bearing mice reach a predetermined size (e.g., 150-250 mm³), the mice are randomized into treatment and control groups.

  • Treatment Administration: TG-1801 is typically administered intravenously (IV) at specified doses and schedules (e.g., 5 mg/kg, once weekly)[3][4]. Comparator agents, such as BTK inhibitors, are administered according to their established preclinical dosing regimens (e.g., oral gavage). The control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Treatment efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include Tumor Growth Inhibition (TGI), which is the percentage difference in the mean tumor volume of a treated group compared to the control group at the end of the study.

Visualizing the Mechanisms

TG-1801 Signaling Pathway

Caption: TG-1801 binds to CD19 on B-cells and blocks the CD47 "don't eat me" signal, promoting phagocytosis.

Experimental Workflow for PDX Efficacy Studies

PDX_Workflow Patient-Derived Xenograft (PDX) Efficacy Workflow cluster_treatment Treatment Phase Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation into Immunocompromised Mice Patient->Implantation P0_Growth Initial Tumor Growth (P0) Implantation->P0_Growth Expansion Tumor Harvest & Expansion (Passaging to P1, P2...) P0_Growth->Expansion Cohort Establishment of Treatment Cohorts (Tumor Volume ~200mm³) Expansion->Cohort Treatment Administer TG-1801, Comparator, or Vehicle Cohort->Treatment Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis

Caption: Workflow for evaluating therapeutic efficacy using patient-derived xenograft (PDX) models.

Conclusion

The available preclinical data from xenograft models suggest that TG-1801 is a promising therapeutic candidate for B-cell malignancies, demonstrating notable anti-tumor activity as a single agent and enhanced efficacy in combination with the U2 regimen. While direct quantitative comparisons with BTK inhibitors in PDX models are not yet publicly available, initial reports suggest a potential for superior efficacy. Further research and the release of more comprehensive preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of TG-1801 in the evolving landscape of B-cell malignancy treatments.

References

TG-1801 Shows Promise in B-Cell Lymphomas, Early Data Suggests Favorable Safety and Efficacy Profile

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 7, 2025 – TG-1801, a first-in-class bispecific antibody targeting CD19 and CD47, has demonstrated encouraging clinical activity and a manageable safety profile in its first-in-human clinical trial for patients with B-cell lymphomas. Preliminary results indicate that TG-1801, both as a monotherapy and in combination with the anti-CD20 monoclonal antibody ublituximab, holds potential as a new therapeutic option for a patient population with often limited treatment choices. This guide provides a comprehensive comparison of TG-1801 clinical trial results with established alternative therapies, supported by detailed experimental data and protocols.

Mechanism of Action: A Dual-Targeting Approach

TG-1801 is engineered to simultaneously bind to CD19, a B-cell specific marker, and CD47, a "don't eat me" signal overexpressed on cancer cells to evade the immune system.[1] This dual-targeting mechanism is designed to selectively direct the therapeutic effect to CD19-positive B-cells while blocking the CD47-SIRPα inhibitory pathway, thereby enhancing macrophage-mediated phagocytosis of tumor cells.[2][3]

TG-1801 Mechanism of Action

Clinical Trial Performance: A Comparative Analysis

The first-in-human study of TG-1801 (NCT03804996) evaluated the safety and efficacy of TG-1801 as a monotherapy and in combination with ublituximab in patients with relapsed or refractory B-cell lymphomas.[4] The results are compared below with other approved therapies for similar indications.

Efficacy in B-Cell Lymphomas
Treatment RegimenStudyPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
TG-1801 Monotherapy NCT03804996[4]R/R B-Cell Lymphoma (n=14)21.4% (3/14)0%21.4% (3/14)Not ReportedNot ReportedNot Reported
TG-1801 + Ublituximab NCT03804996[4]R/R B-Cell Lymphoma (n=16)44%6.25% (1/16)37.5% (6/16)Not ReportedNot ReportedNot Reported
DLBCL SubgroupNCT03804996[4]R/R DLBCL (n=9)56%Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
FL SubgroupNCT03804996[4]R/R FL (n=4)50%Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ibrutinib Phase II[5]R/R ABC-DLBCL (n=38)37%Not ReportedNot ReportedNot Reported1.64 months6.41 months
Acalabrutinib Phase Ib[6]R/R non-GCB DLBCL (n=21)24%Not ReportedNot ReportedNot Reported1.9 months15.5 months
Tisagenlecleucel JULIET (Phase II)[7]R/R DLBCL (n=68)50%32%18%Not Reached (for CR)Not ReportedNot Reported
Axicabtagene Ciloleucel ZUMA-1 (Phase II)[8]R/R Large B-Cell Lymphoma (n=101)82%54%28%8.1 months5.8 monthsNot Reached
Safety and Tolerability
Treatment RegimenStudyMost Common Treatment-Emergent Adverse Events (TEAEs) (≥20%)Grade ≥3 TEAEs of Interest
TG-1801 Monotherapy NCT03804996[4]Not specified in detail, but noted as well-tolerated.Infusion reaction (1 pt), rash (1 pt) leading to discontinuation.
TG-1801 + Ublituximab NCT03804996[4]Anemia (31%), headache (25%), abdominal pain (25%), fatigue (25%), thrombocytopenia (25%).No Grade 3/4 TEAEs occurred in >20% of patients.
Ibrutinib Multiple Studies[9]Diarrhea, fatigue, nausea, upper respiratory tract infection.Neutropenia, pneumonia, atrial fibrillation.
Acalabrutinib Pooled Analysis[10]Headache (35%), diarrhea (26%).Low incidence of secondary primary malignancies, atrial fibrillation, and hypertension.
Tisagenlecleucel JULIET (Phase II)[7][11]Cytokine Release Syndrome (CRS), infections, pyrexia, diarrhea, nausea, fatigue, hypotension, edema, headache.CRS (23% Grade 3/4), neurologic events (18% Grade 3/4).
Axicabtagene Ciloleucel ZUMA-1 (Phase II)[8]Pyrexia, CRS, encephalopathy, aphasia, delirium.CRS, neurologic events.

Experimental Protocols

A detailed understanding of the clinical trial methodologies is crucial for interpreting the results.

TG-1801 First-in-Human Trial (NCT03804996) Experimental Workflow

cluster_screening Screening & Enrollment cluster_treatment Treatment Arms cluster_mono_cycle Monotherapy Cycle cluster_combo_cycle Combination Cycle cluster_endpoints Endpoints Eligibility Patient Eligibility: R/R B-Cell Lymphoma ≥ 2 prior therapies Monotherapy Monotherapy Arm (TG-1801 Dose Escalation) Eligibility->Monotherapy Combination Combination Arm (TG-1801 + Ublituximab) Eligibility->Combination Mono_C1 Cycle 1 & 2: Weekly Infusions Monotherapy->Mono_C1 Combo_C1 Cycle 1: Weekly Infusions Combination->Combo_C1 Mono_C3_onward Subsequent Cycles (optional): Every 4 weeks Mono_C1->Mono_C3_onward Primary Primary: Safety & RP2D Mono_C3_onward->Primary Secondary Secondary: Antitumor Activity (ORR) Pharmacokinetics Mono_C3_onward->Secondary Combo_C2_6 Cycles 2-6: Day 1 Infusion Combo_C1->Combo_C2_6 Combo_C9_onward Cycle 9 & every 3 cycles: Day 1 Infusion Combo_C2_6->Combo_C9_onward Combo_C9_onward->Primary Combo_C9_onward->Secondary

References

A Head-to-Head Comparison of TA-1801 and Other CD19 Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer immunotherapy, therapies targeting the CD19 antigen on B-cells have revolutionized the treatment of B-cell malignancies. This guide provides a head-to-head comparison of the investigational bispecific antibody TA-1801 against other prominent CD19 targeted therapies, including CAR-T cell therapies, antibody-drug conjugates, and other bispecific antibodies. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to date.

Overview of this compound

This compound is a novel, first-in-class bispecific antibody that simultaneously targets CD19 and CD47.[1] The rationale behind this dual-targeting strategy is to enhance the phagocytic activity of macrophages against tumor cells. While CD19 serves as a specific marker for B-cells, CD47 is a "don't eat me" signal that cancer cells often overexpress to evade the immune system.[2] By blocking CD47, this compound is designed to promote macrophage-mediated killing of CD19-positive B-cell malignancies.[2]

Preclinical studies have demonstrated that this compound can potentiate antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cell phagocytosis (ADCP), particularly when used in combination with other agents like the anti-CD20 antibody ublituximab and the PI3Kδ/CK1e inhibitor umbralisib.[3][4] A key feature of TG-1801 is its differential binding affinity, with a much higher affinity for CD19 than for CD47. This design aims to selectively target CD19-positive B-cells, thereby minimizing off-target effects on CD47-expressing healthy cells like red blood cells and platelets.[3] TG-1801 is currently in a Phase 1 clinical trial for patients with relapsed or refractory B-cell lymphoma.[1]

Comparative Efficacy of CD19 Targeted Therapies

The following table summarizes the efficacy data from key clinical trials of approved CD19 targeted therapies. It is important to note that the data for this compound is from preclinical models and not directly comparable to the clinical data of approved therapies.

TherapyModalityIndicationOverall Response Rate (ORR)Complete Response (CR) Rate
This compound (Preclinical) Bispecific Antibody (CD19xCD47)B-cell Non-Hodgkin Lymphoma (in vivo model)Not ApplicableNot Applicable
Kymriah (tisagenlecleucel) CAR-TRelapsed/Refractory (R/R) DLBCL52%40%
Yescarta (axicabtagene ciloleucel) CAR-TR/R Large B-cell Lymphoma72%51%
Tecartus (brexucabtagene autoleucel) CAR-TR/R Mantle Cell Lymphoma87%62%
Breyanzi (lisocabtagene maraleucel) CAR-TR/R Large B-cell Lymphoma73%54%
Zynlonta (loncastuximab tesirine) Antibody-Drug ConjugateR/R Large B-cell Lymphoma48.3%24.1%
Blincyto (blinatumomab) Bispecific Antibody (CD19xCD3)R/R B-cell ALL44%-

Note: Data for approved therapies are from their respective pivotal clinical trials. DLBCL: Diffuse Large B-cell Lymphoma; ALL: Acute Lymphoblastic Leukemia. The preclinical data for this compound showed a 93% tumor growth inhibition in a B-NHL xenotransplant model when combined with ublituximab and umbralisib, with 40% of the animals remaining tumor-free 35 days after the last dose.[3]

Comparative Safety of CD19 Targeted Therapies

A critical aspect of CD19 targeted therapies is their safety profile, particularly the incidence of Cytokine Release Syndrome (CRS) and neurotoxicity.

TherapyModalityGrade ≥3 CRSGrade ≥3 Neurologic Events
This compound (Preclinical) Bispecific Antibody (CD19xCD47)Not ApplicableNot Applicable
Kymriah (tisagenlecleucel) CAR-T22%12%
Yescarta (axicabtagene ciloleucel) CAR-T13%28%
Tecartus (brexucabtagene autoleucel) CAR-T15%31%
Breyanzi (lisocabtagene maraleucel) CAR-T2%10%
Zynlonta (loncastuximab tesirine) Antibody-Drug ConjugateNot a typical toxicityNot a typical toxicity
Blincyto (blinatumomab) Bispecific Antibody (CD19xCD3)5%13%

Note: Grade ≥3 adverse events are considered severe. The safety profile of this compound in humans is still under investigation in the ongoing Phase 1 trial.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

CAR-T Cell Therapy Workflow

CAR_T_Workflow Leukapheresis 1. Leukapheresis (T-cell collection) Activation 2. T-cell Activation Leukapheresis->Activation Transduction 3. Genetic Modification (Lentiviral/Retroviral vector) Activation->Transduction Expansion 4. CAR-T Cell Expansion Transduction->Expansion Infusion 6. CAR-T Cell Infusion (Patient) Expansion->Infusion Lymphodepletion 5. Lymphodepleting Chemotherapy (Patient) Lymphodepletion->Infusion Monitoring 7. Monitoring for Efficacy and Toxicity Infusion->Monitoring

References

Synergistic Anti-Tumor Activity of TG-1801 with PI3K Inhibitors in B-Cell Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of TG-1801, a first-in-class anti-CD47/CD19 bispecific antibody, when combined with Phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of B-cell malignancies. The focus of this guide is to present the available preclinical data, detail the underlying mechanisms of synergy, and provide a framework for understanding the potential of these combination therapies.

Executive Summary

Preclinical evidence strongly suggests a synergistic anti-tumor effect when TG-1801 is combined with the PI3Kδ inhibitor umbralisib. This combination, particularly as part of a triplet therapy with the anti-CD20 antibody ublituximab (forming the "U2" regimen), leads to significantly enhanced tumor growth inhibition, increased antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), and prolonged remission in in vivo models of B-cell lymphoma. The mechanism underlying this synergy is multifaceted, involving the upregulation of the G protein-coupled receptor GPR183, which promotes macrophage-dependent phagocytosis and modulates B-cell architecture. While direct experimental data for TG-1801 in combination with other PI3K inhibitors such as idelalisib, duvelisib, and copanlisib is currently limited, the shared mechanism of PI3K pathway inhibition in B-cell malignancies suggests a strong rationale for exploring these combinations.

Mechanism of Action: TG-1801 and PI3K Inhibitors

TG-1801 is a bispecific antibody that selectively targets CD47 on CD19-positive B-cells.[1][2] This targeted approach aims to overcome the limitations of pan-CD47 blockade by minimizing toxicity to healthy cells that also express CD47, such as red blood cells and platelets.[3] By binding to CD19, TG-1801 localizes its CD47-blocking activity to B-cells, thereby inhibiting the "don't eat me" signal sent by cancer cells to macrophages via the CD47-SIRPα interaction.[4] This targeted disruption of the CD47-SIRPα axis enhances the phagocytosis of malignant B-cells by macrophages.[5]

PI3K inhibitors, on the other hand, target the PI3K signaling pathway, which is frequently hyperactivated in B-cell malignancies and plays a crucial role in cell proliferation, survival, and trafficking.[6] PI3Kδ is the predominant isoform in lymphocytes, making it an attractive therapeutic target. Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε).[2][3] The inhibition of the PI3K pathway can induce apoptosis in cancer cells and modulate the tumor microenvironment.

The synergistic effect of combining TG-1801 with a PI3K inhibitor like umbralisib stems from a multi-pronged attack on the cancer cells. TG-1801 enhances the innate immune response against the tumor, while the PI3K inhibitor directly targets cancer cell survival pathways.

Preclinical Data: TG-1801 in Combination with Umbralisib

The most robust preclinical data for TG-1801 in combination with a PI3K inhibitor comes from studies with umbralisib, often in conjunction with the anti-CD20 monoclonal antibody ublituximab (the U2 regimen).

In Vitro Studies

In co-culture models of B-cell non-Hodgkin lymphoma (B-NHL), the combination of TG-1801 with the U2 regimen (ublituximab + umbralisib) demonstrated a significant increase in both ADCC and ADCP compared to the individual agents or the U2 regimen alone.[4] Specifically, while the U2 regimen alone led to a 2-fold increase in ADCP, the addition of TG-1801 doubled this effect to a 4-fold increase.[4] Furthermore, TG-1801 alone increased ADCC by 4.1-fold, and this was enhanced to 7.2-fold when combined with ublituximab.[4]

Transcriptomic analysis of B-NHL cells treated with the triple combination revealed a significant downregulation of genes associated with cell architecture, including those involved in cellular membranes, cytoskeleton, and cell proliferation.[4]

In Vivo Studies

In a subcutaneous Raji (Burkitt lymphoma) xenograft mouse model, the combination of TG-1801 with umbralisib and the U2 regimen showed potent synergistic anti-tumor activity.[4][7]

Treatment GroupTumor Growth Inhibition (TGI)Tumor-Free Mice (35 days post-treatment)
TG-1801 (5mg/kg, qw)76%1/8
Umbralisib (150mg/kg, bid)50%2/8
Ublituximab (5mg/kg, qw)88%3/8
Ublituximab + Umbralisib (U2)85%Not explicitly stated for U2 alone
TG-1801 + Umbralisib 85% More than TG-1801 alone
TG-1801 + Ublituximab 93% More than TG-1801 alone
TG-1801 + U2 93% 3/8

Table 1: In Vivo Efficacy of TG-1801 and Umbralisib Combinations in a Raji Lymphoma Model. Data extracted from preclinical studies.[4][7][8]

The combination therapies not only resulted in higher TGI but also led to a greater proportion of tumor-free mice long after treatment cessation.[7][8] This enhanced anti-tumor effect was associated with a higher infiltration of macrophages within the tumors.[7]

Experimental Protocols

In Vitro Co-culture and Assays
  • Cell Lines: Human B-cell lymphoma cell lines Raji and Jeko-1.[7]

  • Co-culture System: Cells were cultured with bone marrow-derived stromal cells, M2-polarized primary macrophages, and primary circulating peripheral blood mononuclear cells (PBMCs).[7]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Raji cells were pre-treated with antibodies, followed by co-culture with PBMCs. Lactate dehydrogenase (LDH) release was quantified to measure cell lysis.[4]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): CFSE-labeled Raji cells were incubated with antibodies and then co-cultured with M2 macrophages. The percentage of macrophages containing ingested B-cells was determined by flow cytometry.[4]

  • RNA Sequencing: B-cells were isolated from co-cultures after treatment, and RNA-seq analysis was performed to identify gene expression changes.[4]

In Vivo Xenograft Model
  • Animal Model: Immunodeficient NSG mice.[4]

  • Tumor Implantation: Mice were subcutaneously injected with Raji cells.[4]

  • Treatment Regimen: Tumor-bearing mice received intraperitoneal injections of ublituximab and TG-1801, and oral administration of umbralisib for 17 days.[4]

  • Efficacy Assessment: Tumor volume was measured to determine tumor growth inhibition. The number of tumor-free mice was monitored after treatment cessation.[4][7]

  • Immunohistochemistry: Tumor tissues were analyzed for the infiltration of mouse macrophages.[7]

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

Proposed Mechanism of Synergistic Action

The synergy between TG-1801 and the U2 regimen (ublituximab + umbralisib) is believed to be mediated, at least in part, by the upregulation of GPR183.[9][10] This G protein-coupled receptor plays a role in immune cell trafficking and function. The combination therapy appears to activate a pro-inflammatory response, leading to enhanced macrophage-dependent phagocytosis and modulation of the B-cell cytoskeleton.[9]

Synergy_Mechanism cluster_tumor_cell B-Cell Lymphoma cluster_macrophage Macrophage TG1801 TG-1801 CD19 CD19 TG1801->CD19 binds CD47 CD47 TG1801->CD47 blocks GPR183 GPR183 TG1801->GPR183 upregulates Phagocytosis Enhanced Phagocytosis (ADCP) TG1801->Phagocytosis enhances U2 U2 (Ublituximab + Umbralisib) PI3K PI3Kδ Pathway U2->PI3K inhibits U2->GPR183 upregulates SIRPa SIRPα CD47->SIRPa 'Don't eat me' signal CellArchitecture Cytoskeleton Remodeling & Cell Motility GPR183->CellArchitecture promotes GPR183->Phagocytosis promotes

Caption: Proposed synergistic mechanism of TG-1801 and the U2 regimen.

Experimental Workflow for In Vivo Studies

The preclinical evaluation of the synergistic effects of TG-1801 and PI3K inhibitors typically follows a structured workflow, from tumor cell implantation to efficacy analysis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (17 days) cluster_analysis Data Analysis CellCulture 1. Raji Cell Culture AnimalModel 2. Subcutaneous Injection in NSG Mice CellCulture->AnimalModel Randomization 3. Randomization of Tumor-Bearing Mice AnimalModel->Randomization TreatmentGroups 4. Treatment Groups: - Vehicle - TG-1801 - Umbralisib - Ublituximab - Combinations Randomization->TreatmentGroups TumorMeasurement 5. Tumor Volume Measurement (TGI) TreatmentGroups->TumorMeasurement PostTreatment 6. Post-Treatment Monitoring (Tumor-Free Mice) TumorMeasurement->PostTreatment IHC 7. Immunohistochemistry (Macrophage Infiltration) PostTreatment->IHC

Caption: In vivo experimental workflow for assessing TG-1801 synergy.

Comparison with Other PI3K Inhibitors

Currently, there is a lack of published preclinical or clinical data directly comparing the synergistic effects of TG-1801 with other PI3K inhibitors such as idelalisib, duvelisib, and copanlisib. However, based on their shared mechanism of targeting the PI3K pathway, a similar synergistic potential can be hypothesized.

  • Idelalisib and Duvelisib: These are also PI3Kδ inhibitors (duvelisib also inhibits PI3Kγ). Given their similar target to umbralisib, it is plausible that they would also exhibit synergy with TG-1801 through enhanced ADCC/ADCP and direct anti-tumor effects. Preclinical studies have shown that umbralisib may have a differentiated safety profile due to its additional inhibition of CK1ε, which could influence the tolerability of combination therapies.

  • Copanlisib: As a pan-PI3K inhibitor with activity against PI3Kα and PI3Kδ isoforms, copanlisib has a broader target profile. This could potentially lead to a different synergistic interaction with TG-1801 and may also present a different toxicity profile.

Further preclinical studies are warranted to directly compare the efficacy and safety of TG-1801 in combination with this broader range of PI3K inhibitors.

Conclusion and Future Directions

The combination of TG-1801 with the PI3Kδ inhibitor umbralisib demonstrates significant synergistic anti-tumor activity in preclinical models of B-cell malignancies. This synergy is driven by a dual mechanism of enhanced immune-mediated killing and direct inhibition of cancer cell survival pathways. The promising data with umbralisib provides a strong rationale for the clinical development of this combination and for the investigation of TG-1801 with other PI3K inhibitors. Future research should focus on head-to-head preclinical comparisons of TG-1801 with various PI3K inhibitors to identify the most potent and well-tolerated combinations, and on clinical trials to validate these findings in patients with relapsed or refractory B-cell malignancies. The elucidation of predictive biomarkers for response to these combination therapies will also be crucial for patient stratification and personalized treatment strategies.

References

biomarkers for predicting response to TA-1801 therapy

Author: BenchChem Technical Support Team. Date: December 2025

As "TA-1801" does not correspond to a known therapeutic agent in publicly available literature, this guide has been constructed based on a hypothetical scenario. For the purpose of this comparison, This compound is posited as a novel, third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) for the treatment of Non-Small Cell Lung Cancer (NSCLC). This guide compares the hypothetical this compound to the established third-generation EGFR TKI, Osimertinib, and the first-generation TKI, Gefitinib, focusing on biomarkers that predict therapeutic response.

Comparison of Predictive Biomarkers for EGFR TKIs

The efficacy of EGFR inhibitors is critically dependent on the mutational status of the EGFR gene and the presence of other molecular alterations. This section compares the performance of our hypothetical this compound against Osimertinib and Gefitinib in patient populations defined by key biomarkers.

Data Presentation: Efficacy Based on Biomarker Status

The following table summarizes the objective response rates (ORR) of the three EGFR TKIs in relation to different EGFR mutations and resistance mechanisms. Data for Osimertinib and Gefitinib are based on published clinical trial results, while the data for this compound are hypothetical, illustrating its potential advantages in overcoming specific resistance mutations.

Biomarker StatusThis compound (Hypothetical ORR)Osimertinib (ORR)Gefitinib (ORR)Primary Role of Biomarker
Activating EGFR Mutations
Exon 19 Deletion85%~80-90%~60-70%Primary sensitivity marker for first and third-gen TKIs.
L858R Mutation85%~80-90%~60-70%Primary sensitivity marker for first and third-gen TKIs.
Resistance Mutations
T790M (Acquired Resistance)90%~60-70%<1%Key resistance mechanism to first-generation TKIs.
C797S (Acquired Resistance)50% (cis)<1% (cis)<1%Emerging resistance mechanism to third-generation TKIs.
Other Resistance Mechanisms
MET Amplification25%~20-30%<5%Bypass signaling pathway leading to TKI resistance.
HER2 Amplification20%~15-25%<5%Bypass signaling pathway leading to TKI resistance.

Experimental Protocols

The accurate detection of the biomarkers listed above is crucial for patient stratification and treatment selection. Below are detailed methodologies for key experiments.

EGFR Mutation Analysis via Digital Droplet PCR (ddPCR)
  • Objective: To detect and quantify specific EGFR mutations (e.g., Exon 19 Del, L858R, T790M, C797S) from plasma (ctDNA) or tumor tissue DNA.

  • Protocol:

    • DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating cell-free DNA (cfDNA) from plasma using a commercial kit (e.g., QIAamp DNA FFPE Tissue Kit or QIAamp Circulating Nucleic Acid Kit).

    • Droplet Generation: Prepare a PCR reaction mix containing DNA template, primers and probes specific for the target mutation and wild-type sequence, and ddPCR Supermix. Partition the mix into ~20,000 nanoliter-sized droplets using a droplet generator.

    • PCR Amplification: Perform PCR on a thermal cycler to amplify the target DNA within the droplets.

    • Droplet Reading: Read the droplets on a droplet reader, which detects the fluorescence of each droplet. Positive droplets (containing the target DNA) will have higher fluorescence intensity than negative droplets.

    • Data Analysis: The fraction of positive droplets is used to calculate the concentration of the target DNA in the original sample, allowing for precise quantification of the mutant allele frequency.

Comprehensive Genomic Profiling via Next-Generation Sequencing (NGS)
  • Objective: To simultaneously detect a wide range of genomic alterations, including single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs) like MET and HER2 amplification, and structural variants.

  • Protocol:

    • Library Preparation: Extract DNA from tumor tissue or blood. Shear the DNA into smaller fragments and ligate adapters to both ends. These adapters contain sequences for amplification and sequencing.

    • Target Enrichment (Hybrid Capture): Use custom-designed biotinylated probes (baits) to capture DNA fragments corresponding to genes of interest (e.g., a panel including EGFR, MET, HER2, etc.). Wash away non-target DNA.

    • Sequencing: Sequence the enriched library on an NGS platform (e.g., Illumina NovaSeq). The sequencer generates millions of short DNA reads.

    • Bioinformatic Analysis: Align the sequencing reads to a human reference genome. Call variants (mutations, indels, CNVs) using specialized software (e.g., GATK, VarScan). Annotate the identified variants to determine their clinical significance.

MET and HER2 Amplification Analysis via Fluorescence In Situ Hybridization (FISH)
  • Objective: To determine the gene copy number of MET and HER2 in tumor cells.

  • Protocol:

    • Slide Preparation: Prepare thin sections (4-5 µm) of FFPE tumor tissue and mount them on glass slides.

    • Pre-treatment: Deparaffinize the slides and perform heat-induced epitope retrieval to unmask the target DNA. Digest the tissue with protease to allow probe penetration.

    • Probe Hybridization: Apply a mixture of a locus-specific DNA probe for the gene of interest (e.g., MET) labeled with one fluorophore and a control probe for the centromeric region of the same chromosome (e.g., CEP7) labeled with another fluorophore. Denature the probes and the cellular DNA by heating, then allow them to hybridize overnight.

    • Washing and Counterstaining: Wash the slides to remove unbound probes. Counterstain the cell nuclei with DAPI.

    • Microscopy and Analysis: Visualize the slides using a fluorescence microscope. Count the number of signals for the gene probe and the centromere probe in at least 50 non-overlapping tumor cell nuclei. Amplification is determined by the ratio of the gene signal to the centromere signal (e.g., MET/CEP7 ratio ≥ 2.0 is often considered amplified).

Mandatory Visualizations

EGFR Signaling Pathway and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TA1801 This compound (Hypothetical) TA1801->EGFR Inhibits (T790M, C797S) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (T790M) Gefitinib Gefitinib Gefitinib->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds & Activates

Caption: EGFR signaling pathways and points of inhibition by different TKIs.

Biomarker-Guided Patient Selection Workflow

Workflow cluster_results Biomarker Results cluster_treatment Treatment Decision Patient NSCLC Patient (Treatment Naive) Biopsy Tumor Tissue or Liquid Biopsy Patient->Biopsy Analysis Biomarker Analysis (NGS/ddPCR) Biopsy->Analysis EGFR_pos EGFR Mutation Positive (Ex19del, L858R) Analysis->EGFR_pos Identifies Mutation EGFR_neg EGFR Wild Type Analysis->EGFR_neg No Mutation Found FirstGen 1st Gen TKI (e.g., Gefitinib) EGFR_pos->FirstGen Initial Treatment Chemo Other Therapies (e.g., Chemotherapy) EGFR_neg->Chemo T790M_pos Acquired Resistance: T790M Positive ThirdGen 3rd Gen TKI (e.g., Osimertinib, this compound) T790M_pos->ThirdGen Second-Line Treatment FirstGen->T790M_pos Disease Progression

Caption: Workflow for biomarker testing and patient stratification in NSCLC.

Preclinical Cross-Reactivity Profile of TG-1801: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical cross-reactivity of a therapeutic candidate is paramount for a successful Investigational New Drug (IND) application and the design of safe and effective clinical trials. This guide provides a comprehensive overview of the available preclinical data on the cross-reactivity of TG-1801, a first-in-class bispecific antibody targeting CD19 and CD47, with various species.

TG-1801 is a fully human IgG1 bispecific antibody designed to selectively target CD19-positive B-cells, thereby minimizing the hematological toxicity associated with indiscriminate CD47 blockade on healthy cells[1][2][3]. The mechanism of action involves the high-affinity binding to CD19 on B-cells, which then allows the lower-affinity anti-CD47 arm to engage with CD47 on the same cell, blocking the "don't eat me" signal and promoting phagocytosis by macrophages[4][5][6][7]. Preclinical studies, including those in non-human primates, have been crucial in establishing the safety and pharmacokinetic profile of TG-1801, supporting its advancement into clinical trials[1][6][8].

Species Cross-Reactivity Data

The selection of a relevant animal species for preclinical toxicology studies is a critical step in drug development and is largely guided by the cross-reactivity of the therapeutic antibody with the target proteins in different species. For TG-1801, the cynomolgus monkey has been identified as a relevant species for preclinical safety assessment.

While detailed quantitative binding affinities of TG-1801 to CD19 and CD47 across a wide range of species are not publicly available in a comparative table format, the available information indicates a favorable cross-reactivity profile for non-human primates.

Table 1: Summary of TG-1801 Cross-Reactivity with Preclinical Species

SpeciesTargetCross-ReactivityMethodSupporting Evidence
Human CD19Yes (High Affinity)In vitro binding assaysTG-1801 is a fully human antibody designed to target human CD19.
CD47Yes (Low Affinity)In vitro binding assaysThe low-affinity binding to CD47 is a key design feature to minimize on-target toxicity on non-B-cells.
Cynomolgus Monkey CD19YesInferred from toxicology studiesSuccessful completion of toxicology studies in cynomolgus monkeys suggests sufficient binding to elicit a biological response.
CD47Yes (Similar affinity to human)Not specifiedPreclinical studies have shown that the anti-CD47 arm of TG-1801 has a similar affinity for human and cynomolgus CD47[6].
Mouse CD19YesIn vivo studiesIn vivo studies in xenograft mouse models have demonstrated the anti-tumor activity of TG-1801[5].
CD47LimitedInferred from CD47-SIRPα interactionThe interaction between human CD47 and mouse SIRPα is known to be weak, which may limit the full translation of the mechanism of action in standard mouse models.
Rat CD19 / CD47No data availableNot applicableNo published studies on the cross-reactivity of TG-1801 in rats were identified.
Dog CD19 / CD47No data availableNot applicableNo published studies on the cross-reactivity of TG-1801 in dogs were identified.

Protein Sequence Homology

The cross-reactivity of an antibody is often correlated with the degree of sequence homology of the target protein between humans and the preclinical species.

Table 2: Protein Sequence Homology of CD19 and CD47 in Selected Species Compared to Human

ProteinSpeciesSequence Identity (Extracellular Domain)
CD19 Cynomolgus Monkey>95%
Mouse~57%
CD47 Cynomolgus Monkey~95%
Mouse~60-70%

Note: The sequence identity percentages are approximate and can vary slightly depending on the specific isoforms and alignment algorithms used.

Experimental Protocols

The assessment of species cross-reactivity is a multi-faceted process involving in silico, in vitro, and ex vivo methods. The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of therapeutic antibodies.

In Silico Analysis: Protein Sequence Homology

Objective: To predict potential cross-reactivity by comparing the amino acid sequence of the target proteins (CD19 and CD47) between humans and various preclinical species.

Protocol:

  • Obtain the amino acid sequences of human CD19 and CD47 from a public database such as UniProt or NCBI.

  • Retrieve the corresponding ortholog sequences for preclinical species of interest (e.g., cynomolgus monkey, rhesus macaque, mouse, rat, dog, rabbit).

  • Perform pairwise sequence alignments of the extracellular domains of the target proteins from each species against the human sequence using a standard alignment tool (e.g., BLAST, Clustal Omega).

  • Calculate the percentage of sequence identity and similarity. Higher sequence identity in the antibody-binding epitope region suggests a higher likelihood of cross-reactivity.

In Vitro Assessment: Binding Assays

Objective: To quantitatively determine the binding affinity of TG-1801 to CD19 and CD47 from different species.

Protocol (Surface Plasmon Resonance - SPR):

  • Immobilize recombinant extracellular domains of CD19 and CD47 from human and other species onto separate sensor chips.

  • Prepare a dilution series of TG-1801 in a suitable running buffer.

  • Inject the different concentrations of TG-1801 over the sensor chips and measure the association and dissociation rates.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • A lower KD value indicates a higher binding affinity.

Ex Vivo Assessment: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)

Objective: To evaluate the on-target and off-target binding of TG-1801 on a comprehensive panel of normal tissues from humans and a relevant preclinical species (e.g., cynomolgus monkey).

Protocol:

  • A comprehensive panel of fresh-frozen normal tissues (typically around 32 tissues) from at least three unrelated human donors and the selected animal species is obtained.

  • Cryosections of each tissue are prepared and mounted on glass slides.

  • The tissue sections are fixed and then incubated with a blocking solution to prevent non-specific antibody binding.

  • Biotinylated TG-1801 is applied to the tissue sections at two or more concentrations (e.g., a low, therapeutically relevant concentration and a high, saturating concentration).

  • A negative control (e.g., a biotinylated isotype control antibody) is used on parallel sections to assess non-specific binding.

  • A positive control (tissue known to express the target antigens) is included to ensure the validity of the staining procedure.

  • The binding of TG-1801 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB).

  • The slides are counterstained, dehydrated, and coverslipped.

  • A qualified pathologist evaluates the slides microscopically, and the staining intensity and distribution in different cell types within each tissue are recorded.

Visualizations

Signaling Pathway of TG-1801

Caption: TG-1801 mechanism of action.

Experimental Workflow for Tissue Cross-Reactivity

TCR_Workflow start Start: Obtain Tissue Panels (Human & Animal) cryosection Cryosectioning of Fresh-Frozen Tissues start->cryosection fixation Fixation and Blocking cryosection->fixation incubation Incubation with Biotinylated TG-1801 (Multiple Concentrations) fixation->incubation controls Incubation with Controls (Isotype, Positive Control) fixation->controls detection Detection with Streptavidin-HRP & Chromogen incubation->detection controls->detection evaluation Pathologist Evaluation (Staining Intensity & Distribution) detection->evaluation end End: Cross-Reactivity Report evaluation->end

Caption: Immunohistochemistry workflow for TCR studies.

References

Safety Operating Guide

Navigating the Disposal of TA-1801: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Proper Disposal of Research-Grade Chemicals

Crucially, before proceeding with any disposal, consultation with your institution's Environmental Health and Safety (EHS) office is mandatory. EHS professionals are equipped to provide guidance based on local, state, and federal regulations and the specific chemical profile of the waste.

Summary of Key Safety and Disposal Logistics

For quick reference, the following table summarizes the essential information for the safe handling and disposal of a research chemical such as TA-1801.

ParameterGuidelineNotes
Hazard Class Assumed hazardous; specific classification pending EHS review.Treat as toxic and potentially reactive until a formal hazard assessment is complete.
Personal Protective Equipment (PPE) Standard laboratory PPE: Nitrile gloves, safety goggles, and a lab coat.The use of a chemical fume hood is strongly recommended for all handling procedures.
Primary Waste Container A designated, sealed, and leak-proof container compatible with the chemical.The container must be clearly labeled as "Hazardous Waste."
Secondary Containment Required.The primary waste container should be placed within a larger, unbreakable secondary container to mitigate spills.
Storage of Waste In a designated and well-ventilated hazardous waste accumulation area.Segregate from incompatible materials, such as strong acids, bases, and oxidizers.
Emergency Contact Your institution's Environmental Health and Safety (EHS) Office.In the event of a spill or exposure, contact the EHS office immediately.

Detailed Experimental Protocol for Chemical Waste Disposal

The following protocol outlines a generalized yet thorough methodology for the disposal of a research chemical like this compound.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically compatible)

  • Secondary containment bin

  • Hazardous waste labels/tags (provided by your institution's EHS)

  • pH paper (if the waste is in a solution of unknown pH)

Procedure:

  • Hazard Assessment:

    • Review all available information on this compound. Although a full Safety Data Sheet (SDS) with disposal information may not be available, any data on toxicity, reactivity, and physical properties should be considered.

    • Assume the compound is hazardous in the absence of complete data.

  • Don Personal Protective Equipment (PPE):

    • At a minimum, wear nitrile gloves, safety goggles, and a laboratory coat.

    • Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.

    • Inorganic and organic waste must never be mixed.

    • If this compound waste is in solution, do not mix it with other solvents.

  • Containerization:

    • Select a primary waste container that is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid. The container material must be compatible with the chemical. For example, use a glass container for organic solvents and a high-density polyethylene (HDPE) container for many aqueous solutions.

    • Carefully transfer the waste into the designated container. Avoid splashing.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.

    • Securely close the container.

    • Place the primary container into a secondary containment bin.

  • Labeling:

    • Attach a hazardous waste label or tag to the container as soon as the first drop of waste is added.

    • Fill out the label completely and legibly. Include:

      • The words "Hazardous Waste"

      • The full chemical name(s) of the contents (e.g., "this compound in methanol"). Avoid abbreviations or chemical formulas.

      • The approximate concentrations and volumes of each component.

      • The date the waste was first added to the container (accumulation start date).

      • The name and contact information of the principal investigator or laboratory manager.

      • The laboratory location (building and room number).

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Once the waste container is full or you are ready to have it removed, contact your institution's EHS office to schedule a pickup.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a paper form.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of a research chemical.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Assess Hazards of this compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste B->C D Select & Fill Compatible Waste Container C->D E Securely Label Container with 'Hazardous Waste' Tag D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H EHS Collects for Final Disposal G->H

Workflow for the Safe Disposal of Research Chemicals.

Essential Safety and Operational Guidance for Handling TA-1801

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the hypolipidemic agent TA-1801 (CAS Number: 88352-44-7), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes Safety GogglesMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Body Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Handling and Operational Procedures

Safe handling of this compound is critical to minimize risk. The following step-by-step procedures should be followed:

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing materials and solvents, should be placed within the hood.

  • Weighing : Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving : If dissolving the compound, add the solvent to the powder slowly and stir gently to avoid splashing.

  • Storage : When not in use, this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Spill Response : In the event of a spill, evacuate the immediate area. For small powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust and then wipe up. For larger spills, or spills outside of a fume hood, evacuate the lab and contact the appropriate safety personnel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a designated, labeled container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., weigh boats, pipette tips) Dispose of in a designated solid hazardous waste container.
Contaminated Solvents Collect in a labeled hazardous waste container for liquid organic waste.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container before leaving the laboratory.

All waste containers must be kept closed except when adding waste and must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G This compound Handling Workflow A Preparation (Clean Fume Hood, Gather Materials) B Don Personal Protective Equipment (Goggles, Lab Coat, Gloves) A->B C Weighing this compound (Inside Fume Hood) B->C D Experimental Use (e.g., Dissolving, Reaction Setup) C->D E Decontamination (Clean Glassware and Work Area) D->E F Waste Disposal (Segregate and Label Waste) D->F E->F G Doff Personal Protective Equipment F->G H Wash Hands G->H

This compound Handling Workflow Diagram

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